(2,3-Difluorophenyl)(piperidin-1-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3-difluorophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIJKWKKKLUZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2,3-Difluorophenyl)(piperidin-1-yl)methanone molecular weight and formula
The following technical guide details the physicochemical properties, synthetic pathways, and research applications of (2,3-Difluorophenyl)(piperidin-1-yl)methanone , a specific fluorinated benzamide scaffold used in medicinal chemistry.
Chemical Class: Fluorinated Benzamide / Piperidinyl Amide Primary Application: Medicinal Chemistry Building Block (GPCR & Enzyme Inhibitor Scaffold)
Executive Summary
(2,3-Difluorophenyl)(piperidin-1-yl)methanone (CAS: 351038-82-9 ) is a synthetic organic compound characterized by a piperidine ring attached via an amide bond to a 2,3-difluorophenyl group. Unlike its regioisomer (2,4-difluorophenyl)(piperidin-4-yl)methanone (a key intermediate for the antipsychotic Risperidone), the title compound is primarily utilized as a lipophilic fragment in the design of inhibitors for targets such as PDE4B (Phosphodiesterase 4B) and Orexin receptors . The presence of the 2,3-difluoro substitution pattern imparts metabolic stability against oxidative defluorination and modulates the conformational entropy of the benzamide bond.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The molecule combines a lipophilic fluorinated aromatic ring with a polarizable alicyclic amine. The amide linkage (
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | (2,3-Difluorophenyl)(piperidin-1-yl)methanone | Also: 1-(2,3-Difluorobenzoyl)piperidine |
| CAS Number | 351038-82-9 | Verified Source [1] |
| Molecular Formula | C₁₂H₁₃F₂NO | |
| Molecular Weight | 225.24 g/mol | Monoisotopic Mass: 225.0965 |
| Physical State | Solid (Low melting) or Oil | Depends on purity/crystallinity |
| Solubility | DMSO, Methanol, DCM, Chloroform | Insoluble in water |
| LogP (Predicted) | ~2.6 ± 0.4 | Lipophilic |
| H-Bond Donors | 0 | No free N-H or O-H |
| H-Bond Acceptors | 3 | Carbonyl O, Fluorines (weak) |
Structural Representation (SMILES)
FC1=C(F)C=CC=C1C(=O)N2CCCCC2
Synthetic Methodology
The synthesis of (2,3-Difluorophenyl)(piperidin-1-yl)methanone is most efficiently achieved via Nucleophilic Acyl Substitution . Two primary protocols are employed depending on the availability of the starting acid chloride.
Protocol A: Acid Chloride Method (Standard)
This method is preferred for scale-up due to high atom economy and simple workup.
Reagents:
-
Substrate: 2,3-Difluorobenzoyl chloride (CAS: 18355-73-2)
-
Nucleophile: Piperidine (CAS: 110-89-4)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) to scavenge HCl. -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Workflow:
-
Preparation: Dissolve piperidine (1.1 equiv) and
(1.5 equiv) in anhydrous DCM at 0°C under nitrogen atmosphere. -
Addition: Add 2,3-difluorobenzoyl chloride (1.0 equiv) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated
(to remove acid), and brine. -
Purification: Dry over
, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol B: Coupling Reagent Method
Used when starting from 2,3-difluorobenzoic acid.
Reagents:
-
Coupling Agent: HATU or EDC/HOBt.
-
Base: DIPEA.
Reaction Pathway Diagram
The following diagram illustrates the logical flow of the synthesis and the mechanism of amide bond formation.
Figure 1: Synthetic pathway for the formation of the benzamide scaffold via acyl chloride substitution.
Research Applications & Biological Context
This molecule is rarely a final drug but serves as a critical Fragment-Based Drug Discovery (FBDD) scaffold.
Phosphodiesterase 4B (PDE4B) Inhibition
Research indicates that 2,3-difluorophenyl derivatives are effective scaffolds for PDE4B inhibitors, which are investigated for treating CNS disorders (schizophrenia, cognitive deficits) and inflammation. The 2,3-difluoro pattern often provides superior metabolic stability compared to non-fluorinated analogs by blocking the P450 oxidation sites on the phenyl ring [2].
Orexin Receptor Antagonism
Substituted piperidines linked to fluorinated benzoyl groups appear in patent literature regarding Orexin antagonists (for insomnia/sleep disorders). The "kinked" geometry of the 1-yl amide allows the fluorophenyl group to occupy hydrophobic pockets within the GPCR transmembrane domain [3].
Structural Distinction (Critical)
Researchers must distinguish this compound from Risperidone intermediates :
-
Target (This Guide): Piperidin-1 -yl (Amide bond). Nitrogen is part of the amide.[6][7][4][8]
-
Risperidone Intermediate: Piperidin-4 -yl (Ketone bond). Carbon is part of the ketone.[6]
-
Implication: The 1-yl scaffold is stable to hydrolysis and non-basic at the linker, whereas the 4-yl scaffold contains a basic piperidine nitrogen available for further alkylation.
Safety and Handling
While specific toxicological data for this exact CAS is limited, it should be handled according to "Generic Amide" safety protocols.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place. The amide bond is generally stable, but avoid strong acids/bases which may hydrolyze it over time.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis.
References
-
Sigma-Aldrich. 1-(2,3-Difluorobenzoyl)piperidine Product Page (CAS 351038-82-9). Retrieved from
-
World Intellectual Property Organization (WIPO). Patent WO2017145013: PDE4B Inhibitors and Uses Thereof. (Example of 2,3-difluorophenyl scaffold utility). Retrieved from
-
PubChem. Compound Summary: (2,3-Difluorophenyl)(piperidin-1-yl)methanone.[9] Retrieved from
Sources
- 1. US9783534B2 - Crystalline form of 2-{3-[2-(1-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1, 3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl}-3-chlorophenylmethanesulphonate - Google Patents [patents.google.com]
- 2. Piperidin | Sigma-Aldrich [sigmaaldrich.com]
- 3. Piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sigma-aldrich 264431 difluorobenzyl | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pieridine | Sigma-Aldrich [sigmaaldrich.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 8. US20170226137A1 - Substituted piperidine compound and use thereof - Google Patents [patents.google.com]
- 9. US11186582, Example 428 | C18H17F2N5O | CID 118472413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Efficient Synthesis of (2,3-Difluorophenyl)(piperidin-1-yl)methanone via Amide Coupling
An Application Note for Medicinal and Process Chemistry Professionals
Abstract: This application note provides a comprehensive and robust protocol for the synthesis of (2,3-Difluorophenyl)(piperidin-1-yl)methanone, a valuable scaffold in modern medicinal chemistry. The procedure starts from commercially available 2,3-difluorobenzoic acid and piperidine, utilizing a HATU-mediated amide coupling reaction. We delve into the mechanistic rationale behind the chosen reagents and conditions, offering a step-by-step guide from reaction setup to purification and characterization. This document is designed to equip researchers, scientists, and drug development professionals with a reliable and well-validated method, complete with safety protocols, troubleshooting advice, and supporting data to ensure reproducible, high-yield synthesis.
Introduction and Scientific Context
Amide bonds are a cornerstone of pharmaceutical science, forming the backbone of peptides and appearing in a vast array of top-selling drugs.[1] Their synthesis, therefore, is one of the most frequently performed reactions in drug discovery.[2] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires excessively high temperatures, making it incompatible with complex molecular structures. Consequently, the activation of the carboxylic acid via coupling reagents is the standard and essential approach.[3]
This guide details the synthesis of (2,3-Difluorophenyl)(piperidin-1-yl)methanone. The fluorinated phenylpiperidine motif is of significant interest due to the unique properties fluorine imparts on molecules, such as altered metabolic stability, binding affinity, and lipophilicity. This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a third-generation coupling reagent renowned for its high efficiency, fast reaction rates, and ability to suppress racemization.[4][5]
Reaction Mechanism: HATU-Mediated Amide Coupling
The efficacy of HATU stems from its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester.[6] The reaction proceeds through a well-defined mechanism, which is critical for understanding experimental choices and optimizing outcomes.
-
Deprotonation & Activation: The reaction is initiated by a non-nucleophilic base, typically a tertiary amine like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), which deprotonates the 2,3-difluorobenzoic acid to form a carboxylate anion.[6]
-
Formation of the Active Ester: This carboxylate anion performs a nucleophilic attack on the electron-deficient carbon of the HATU reagent. This forms an unstable O-acyl(tetramethyl)isouronium intermediate.[6]
-
Ester Generation: The accompanying OAt anion then rapidly attacks this intermediate, yielding the desired OAt-active ester and releasing tetramethylurea as a byproduct. The pyridine nitrogen in the OAt moiety is believed to provide a neighboring group effect that accelerates the subsequent amidation step.[6]
-
Aminolysis: The nucleophilic piperidine attacks the carbonyl carbon of the highly reactive ester. This step forms the tetrahedral intermediate which then collapses to yield the final amide product, (2,3-Difluorophenyl)(piperidin-1-yl)methanone, and regenerates the HOAt catalyst.
This multi-step, one-pot process is highly efficient and minimizes side reactions, making it a preferred method in modern organic synthesis.[2]
Caption: Fig 1. Mechanism of HATU-Mediated Amide Coupling
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| 2,3-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 1.0 | 158.1 mg | Sigma-Aldrich, ≥98% |
| Piperidine | C₅H₁₁N | 85.15 | 1.2 | 120 µL | Sigma-Aldrich, ≥99% |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.1 | 418.3 mg | Combi-Blocks, ≥98% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.0 | 418 µL | Acros Organics, ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 10 mL | Fisher Scientific, Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed | HPLC Grade |
| Saturated NaHCO₃ | - | - | - | As needed | Aqueous Solution |
| Brine | - | - | - | As needed | Saturated NaCl(aq) |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | Granular |
| Silica Gel | SiO₂ | 60.08 | - | As needed | 230-400 mesh |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
Caption: Fig 2. Experimental Workflow
-
Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-difluorobenzoic acid (158.1 mg, 1.0 mmol) and HATU (418.3 mg, 1.1 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 10 mL) and stir the mixture until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Reagent Addition: While stirring at 0°C, add triethylamine (418 µL, 3.0 mmol) followed by the dropwise addition of piperidine (120 µL, 1.2 mmol).
-
Causality Note: Adding the base and amine at a reduced temperature helps to control any potential exotherm and minimizes side reactions. The excess base ensures complete deprotonation of the acid and neutralizes the acidic byproducts formed during the reaction.[2]
-
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction completion.
Work-up and Purification
-
Quenching: Upon completion, dilute the reaction mixture with an additional 20 mL of DCM.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
15 mL of saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt).
-
15 mL of water.
-
15 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions to yield (2,3-Difluorophenyl)(piperidin-1-yl)methanone as a white solid or pale oil. A typical yield for this reaction is in the range of 85-95%.
-
Product Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
| Technique | Purpose | Expected Results |
| TLC | Reaction monitoring & Purity | Rf: ~0.4 (7:3 Hexanes:EtOAc); single spot under UV light. |
| ¹H NMR | Structural Confirmation | Signals corresponding to aromatic protons on the difluorophenyl ring and aliphatic protons on the piperidine ring. |
| ¹³C NMR | Structural Confirmation | A signal for the amide carbonyl carbon (~165-170 ppm) and distinct signals for the fluorinated and non-fluorinated aromatic carbons. |
| ¹⁹F NMR | Structural Confirmation | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |
| LC-MS | Purity & MW Confirmation | A single major peak in the chromatogram and a mass peak corresponding to the [M+H]⁺ ion (calculated for C₁₂H₁₃F₂NO: m/z = 226.10). |
Safety and Handling Precautions
All experiments should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Reagent | CAS No. | Key Hazards |
| 2,3-Difluorobenzoic Acid | 4519-39-5 | Causes skin and serious eye irritation. May cause respiratory irritation.[7] |
| Piperidine | 110-89-4 | Highly flammable liquid and vapor. Toxic if inhaled or in contact with skin. Causes severe skin burns and eye damage.[8][9][10][11] |
| HATU | 148893-10-1 | May cause skin, eye, and respiratory irritation. Handle with care. |
| Triethylamine | 121-44-8 | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. |
| Dichloromethane | 75-09-2 | Skin and eye irritant. Suspected of causing cancer. |
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive coupling reagent.- Wet solvent or reagents.- Insufficient base. | - Use a fresh bottle of HATU.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase the equivalents of TEA to 3.0 or use DIPEA. |
| Incomplete Reaction | - Steric hindrance.- Insufficient reaction time. | - Allow the reaction to stir for a longer period (up to 12 hours) or gently heat to 40°C.- Consider a more potent coupling reagent if the issue persists with similar substrates. |
| Multiple Spots on TLC | - Side reaction of amine with HATU.- Degradation of starting material. | - Add the amine slowly at 0°C. Ensure the carboxylic acid and HATU are pre-mixed before adding the amine.- Check the purity of starting materials. |
| Purification Difficulty | - Co-elution of product with tetramethylurea byproduct. | - The described aqueous work-up is designed to remove most water-soluble byproducts. If issues persist, try switching the purification solvent system (e.g., DCM/Methanol). |
Conclusion
The protocol outlined in this application note describes an efficient, high-yielding, and reproducible method for the synthesis of (2,3-Difluorophenyl)(piperidin-1-yl)methanone. The use of HATU as a coupling agent ensures rapid and clean conversion under mild conditions. By providing detailed mechanistic insights, step-by-step instructions, and practical troubleshooting advice, this guide serves as a valuable resource for chemists engaged in the synthesis of novel amide-containing compounds for pharmaceutical and materials science applications.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- SAFETY DATA SHEET - 2,3-Difluoro benzoic acid. Thermo Fisher Scientific.
- H
- Safety D
- HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
- HATU:a third-gener
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
- Piperidine Safety D
- Material Safety D
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. carlroth.com [carlroth.com]
- 9. chemos.de [chemos.de]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. gustavus.edu [gustavus.edu]
Application Note: High-Efficiency Amide Coupling of Piperidine with Acid Chlorides
Abstract & Strategic Relevance
The piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous analgesics (e.g., Fentanyl), antihistamines, and antipsychotics. While amide coupling is a routine transformation, the reaction between piperidine (a strong secondary amine nucleophile, pKₐ ~11.2) and acid chlorides (highly reactive electrophiles) requires precise control to maximize yield and minimize impurity profiles.
This guide moves beyond textbook definitions to provide field-proven protocols. It addresses the specific challenges of this coupling: controlling the rapid exotherm, preventing hydrolysis of the moisture-sensitive acid chloride, and ensuring complete removal of the resulting hydrochloride salts.
Mechanistic Insight & Reaction Logic
The reaction follows a Nucleophilic Acyl Substitution pathway via an addition-elimination mechanism.[1] Understanding this mechanism is critical for troubleshooting.
-
Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the carbonyl carbon of the acid chloride.[1] This is the rate-determining step and is generally fast due to the high nucleophilicity of piperidine.
-
Tetrahedral Intermediate: A transient alkoxide intermediate forms.
-
Elimination: The carbonyl reforms, expelling the chloride ion (
) as a leaving group.[1] -
Deprotonation (The "Trap"): The expelled chloride deprotonates the intermediate to form the amide and HCl. Crucial Note: Without an added base, the generated HCl will protonate unreacted piperidine, rendering it non-nucleophilic (piperidinium salt) and stalling the reaction at 50% conversion.
Visualization: Reaction Mechanism
The following diagram illustrates the pathway and the critical role of the base scavenger.
Caption: Nucleophilic acyl substitution pathway. The base is essential to prevent the 'HCl trap' that deactivates the piperidine nucleophile.
Experimental Protocols
Method A: Standard Anhydrous Protocol (DCM/TEA)
Best For: Lipophilic substrates, moisture-sensitive acid chlorides, and small-to-mid scale discovery chemistry.
Rationale: Dichloromethane (DCM) is the solvent of choice due to its high solubility for organic intermediates and low boiling point for easy removal. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) serves as the organic base.
Reagents:
-
Piperidine (1.0 equiv)[2]
-
Acid Chloride (1.1 - 1.2 equiv)
-
Triethylamine (TEA) (1.5 - 2.0 equiv)
-
DCM (Anhydrous)
-
Optional: DMAP (0.1 equiv) if the acid chloride is sterically hindered.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask (RBF) and purge with nitrogen/argon.
-
Solvation: Dissolve Piperidine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Thermal Control: Cool the solution to 0 °C using an ice bath. Why? The reaction is exothermic. Uncontrolled heat can lead to decomposition or side reactions.
-
Addition: Dissolve the Acid Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Observation: You will likely see "white smoke" (amine-HCl salts) precipitating immediately. This is a sign the reaction is working.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1-4 hours.
-
Validation (TLC): Check TLC. The piperidine spot (usually low R_f, stains with Ninhydrin) should disappear.
-
Quench & Workup:
-
Add water to dissolve the precipitated salts.
-
Wash the organic layer with 1M HCl (removes unreacted piperidine).
-
Wash with Saturated NaHCO₃ (removes unreacted acid/hydrolyzed acid chloride).
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
Method B: Schotten-Baumann Conditions (Biphasic)
Best For: Scale-up (>10g), water-tolerant acid chlorides, and "Green" chemistry requirements (avoids organic bases).
Rationale: Uses an inexpensive inorganic base (NaOH or K₂CO₃) in the aqueous phase to scavenge HCl, while the reaction occurs at the interface or in the organic phase.
Reagents:
-
Acid Chloride (1.2 equiv)
-
NaOH (10% aqueous solution, 2.0 - 3.0 equiv)
-
DCM or Diethyl Ether[4]
Step-by-Step Procedure:
-
Biphasic Setup: In a flask, combine Piperidine (1.0 equiv) and 10% NaOH solution.
-
Organic Phase: Add an equal volume of DCM. The piperidine will distribute between phases but largely reside in the organic layer.
-
Addition: Cool to 0 °C. Add pure Acid Chloride (or dissolved in DCM) dropwise with vigorous stirring .
-
Critical Factor:[5] Stirring rate must be high to maximize the surface area between the two phases.
-
-
Reaction: Stir at 0 °C to RT for 2-6 hours.
-
Workup:
-
Separate the layers.
-
Extract the aqueous layer once with DCM.
-
Combine organic layers.
-
Note: The acidic wash (HCl) step from Method A is usually unnecessary if excess NaOH was used, but a water wash is recommended to remove residual base.
-
Comparison of Methods
| Feature | Method A (Anhydrous) | Method B (Schotten-Baumann) |
| Solvent System | Single phase (DCM/THF) | Biphasic (DCM/Water) |
| Base | Organic (TEA, DIPEA) | Inorganic (NaOH, K₂CO₃) |
| Moisture Sensitivity | High (Requires dry solvents) | Low (Water is the co-solvent) |
| Purification | Requires acidic wash | Often cleaner crude |
| Cost | Higher (Organic base) | Lower (Inorganic base) |
| Reaction Rate | Very Fast | Moderate (Diffusion limited) |
Troubleshooting & Optimization
The Scientist's Perspective: When things go wrong, it is usually due to moisture ingress or stoichiometry errors.
Decision Tree for Protocol Selection
Caption: Decision matrix for selecting the optimal coupling protocol based on substrate stability and scale.
Common Issues Table
| Issue | Symptom | Root Cause | Corrective Action |
| Low Yield | Starting material (piperidine) remains. | HCl trapping; Base was insufficient or consumed by hydrolyzed acid chloride. | Increase base to 2.5 equiv. Ensure acid chloride quality. |
| Hydrolysis | Carboxylic acid found in product. | Wet solvent or old acid chloride. | Distill acid chloride prior to use. Use Method A with fresh anhydrous DCM. |
| Oligomers | Multiple spots on TLC. | Impure piperidine or extreme exotherm. | Distill piperidine. Add acid chloride slower at -10 °C. |
| Emulsion | Layers won't separate (Method B). | Amphiphilic product or fine precipitate. | Add brine; filter through Celite pad; wait longer. |
Safety & Handling
-
Acid Chlorides: Corrosive, lachrymators. Open only in a fume hood. Hydrolyze to release HCl gas on contact with moisture.
-
Piperidine: Toxic by ingestion and skin contact. Strong odor (ammoniacal/peppery).[2]
-
Quenching: Never discard unreacted acid chlorides directly. Quench the reaction mixture with methanol or water/ice carefully before disposal.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide formation).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7] Tetrahedron, 61(46), 10827-10852.
-
Master Organic Chemistry. (2018). Synthesis of Amides from Acid Chlorides.
-
LibreTexts Chemistry. (2022). Preparation of Amides.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
Applications of benzoyl piperidines in medicinal chemistry SAR studies
The following Application Note and Protocol Guide details the utility of benzoyl piperidines in medicinal chemistry, focusing on their role as privileged scaffolds in Structure-Activity Relationship (SAR) studies.
Executive Summary: The "Privileged" Nature of the Scaffold
The benzoyl piperidine moiety (phenyl(piperidin-4-yl)methanone) represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple linker systems, the benzoyl piperidine unit offers a unique combination of a semi-rigid aliphatic cycle (piperidine) coupled to an aromatic system via a carbonyl linker.
This scaffold is ubiquitous in ligands targeting G-Protein Coupled Receptors (GPCRs) (specifically 5-HT2A, Dopamine D2, and Orexin receptors) and Serine Hydrolases (Monoacylglycerol Lipase - MAGL). Its utility stems from three core physicochemical attributes:
-
Vectorial Display: The piperidine ring enforces a specific spatial orientation of the N-substituent relative to the benzoyl group, often critical for spanning orthogonal binding pockets.
-
Bioisosterism: It serves as a lipophilic, metabolically stable bioisostere of the aryl-piperazine moiety, modulating pKa (typically raising it to ~9.0–9.5) and removing a potential metabolic soft spot (the piperazine nitrogens).
-
H-Bonding Potential: The ketone carbonyl acts as a pivotal Hydrogen Bond Acceptor (HBA), often anchoring the ligand to serine or threonine residues in the receptor active site.
SAR Logic & Design Strategy
When deploying benzoyl piperidines in an SAR campaign, the molecule should be dissected into four distinct "Vectors of Exploration."
Vector Map Analysis
-
Vector A (The Piperidine Nitrogen): The primary basic center. In GPCRs (e.g., 5-HT2A), this nitrogen is protonated at physiological pH and forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32). SAR Strategy: Vary N-substituents (alkyl, benzyl, heteroaryl-ethyl) to probe the depth of the hydrophobic pocket adjacent to the salt bridge.
-
Vector B (The Carbonyl Linker): Connects the aliphatic and aromatic domains. SAR Strategy: While usually kept as a ketone to maintain planarity with the phenyl ring, reduction to the alcohol (chiral center introduction) or replacement with an ether/amine can probe the necessity of the H-bond acceptor and conformational rigidity.
-
Vector C (The Phenyl Ring): The "Warhead" or "Anchor." SAR Strategy: Classical Topliss tree exploration.
-
Para-substitution (F, Cl, OMe): Blocks metabolic oxidation and probes electronic requirements.
-
Ortho-substitution: Induces twisting of the phenyl ring relative to the carbonyl, forcing non-planar conformations (atropisomerism potential).
-
-
Vector D (The Piperidine Skeleton): SAR Strategy: Introduction of "Magic Methyls" at C2 or C3 positions. This restricts the conformational flexibility of the piperidine chair, potentially locking the bioactive conformation and improving selectivity (e.g., distinguishing Orexin 1 vs. Orexin 2 receptors).
Visualization of SAR Vectors
The following diagram illustrates the logical flow of modifying the benzoyl piperidine scaffold during lead optimization.
Caption: Strategic dissection of the benzoyl piperidine scaffold into four modifiable vectors for SAR optimization.
Case Study: Reversible MAGL Inhibitors
Context: Monoacylglycerol Lipase (MAGL) hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Irreversible inhibitors often cause receptor desensitization. Application: Benzoyl piperidines have emerged as a leading class of reversible MAGL inhibitors. Mechanism: The carbonyl group of the benzoyl piperidine does not covalently modify the serine nucleophile (unlike carbamates). Instead, it occupies the active site, with the piperidine ring mimicking the arachidonoyl chain's kink. Key Data:
-
Compound 23 (Reference 1): A 4-(3-phenoxybenzoyl)piperidine derivative.
-
Activity: IC50 = 80 nM (hMAGL).[2]
-
Selectivity: >1000-fold selective over FAAH.
-
SAR Insight: Substitution at the para-position of the benzoyl ring with lipophilic groups (e.g., phenoxy) is critical for occupying the hydrophobic channel of the enzyme.
Experimental Protocol: Parallel Library Synthesis
Objective: To rapidly generate a library of 24 diverse benzoyl piperidines to probe Vector C (Phenyl ring electronics) and Vector A (Nitrogen capping).
Scope: This protocol uses a "divergent" synthesis strategy.
-
Step 1: Bulk synthesis of the core 4-benzoylpiperidine (if not commercially available).
-
Step 2: Parallel N-functionalization via Reductive Amination.
Reagents & Equipment[1][3][4]
-
Core Scaffold: 4-Benzoylpiperidine hydrochloride (CAS: 25519-82-8).
-
Aldehyde Set: 24 diverse aldehydes (aromatic, heteroaromatic, aliphatic).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Acid Catalyst: Acetic Acid (AcOH).
-
Purification: SCX-2 (Strong Cation Exchange) cartridges.
Step-by-Step Methodology
Phase 1: Preparation of Reaction Block
-
Stock Solution Preparation: Dissolve 4-benzoylpiperidine HCl (1.0 equiv) in DCE. Add DIPEA (1.2 equiv) to neutralize the salt. Concentration: 0.2 M.
-
Dispensing: Aliquot 500 µL of the amine stock solution (0.1 mmol amine) into each well of a 96-well deep-well plate or reaction block.
-
Aldehyde Addition: Add 1.2 equivalents of the specific aldehyde to each well.
-
Activation: Add Acetic Acid (2.0 equiv) to facilitate imine formation.
-
Incubation: Seal the plate and shake at Room Temperature (RT) for 1 hour. Note: This allows the imine intermediate to form.
Phase 2: Reductive Amination
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (2.5 equiv) as a solid or suspension in DCE to each well. Caution: Gas evolution (H2) may occur; ensure venting.
-
Reaction: Reseal and shake at RT for 16 hours (overnight).
Phase 3: Work-up & Purification (Solid Phase Extraction)
Rationale: SCX-2 cartridges retain the basic product and unreacted amine, allowing non-basic impurities (excess aldehyde, borate salts) to wash through.
-
Conditioning: Pre-wash SCX-2 cartridges with MeOH (1 mL) and DCM (1 mL).
-
Loading: Load the reaction mixture directly onto the SCX-2 cartridge.
-
Washing: Wash with MeOH (3 x 2 mL) to remove non-basic impurities.
-
Elution: Elute the product using 2M Ammonia in MeOH (3 mL).
-
Isolation: Concentrate the eluent under vacuum (Genevac or SpeedVac) to yield the free base.
-
QC: Analyze by LC-MS. Purity >90% is typically achieved without chromatography.
Data Summary Table (Hypothetical Library Output)
| Entry | R-Group (Aldehyde origin) | Electronic Nature | LogP (Calc) | Expected Yield |
| BP-01 | Phenyl | Neutral | 3.2 | >85% |
| BP-02 | 4-Fluorophenyl | e- Withdrawing | 3.4 | >85% |
| BP-03 | 4-Methoxyphenyl | e- Donating | 3.1 | >90% |
| BP-04 | 3-Pyridyl | Polar/Basic | 2.1 | 60-75% |
| BP-05 | Cyclopropyl | Aliphatic | 2.5 | >80% |
Biological Assay Setup: Calcium Flux (GPCRs)
Target: 5-HT2A Receptor (Gq-coupled). Objective: Determine functional antagonism of the synthesized library.
-
Cell Line: CHO-K1 cells stably expressing human 5-HT2A.
-
Dye Loading: Incubate cells with FLIPR Calcium 6 dye (Molecular Devices) for 1 hour at 37°C.
-
Compound Addition: Add library compounds (10-point dose-response) and incubate for 15 min.
-
Agonist Challenge: Inject Serotonin (5-HT) at EC80 concentration.
-
Readout: Measure fluorescence intensity (RFU) using a FLIPR Tetra or Hamamatsu FDSS.
-
Analysis: Calculate IC50 based on inhibition of the calcium transient peak.
References
-
Bononi, G., et al. (2019). Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. Journal of Medicinal Chemistry.
-
Perrone, M. G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
-
Cox, C. D., et al. (2010). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Organic Syntheses. Benzoyl Piperidine Synthesis Protocol. Org. Synth. 1929, 9, 16.
Sources
Application Note: 1-(2,3-Difluorobenzoyl)piperidine as a Pharmaceutical Building Block
[1][2]
Abstract
This technical guide details the utility, synthesis, and downstream functionalization of 1-(2,3-Difluorobenzoyl)piperidine (CAS: 106266-48-2 for generic reference; specific salt forms vary).[1] As a "privileged scaffold," this compound combines the pharmacokinetic benefits of the piperidine ring with the metabolic robustness of the 2,3-difluorophenyl moiety.[1] This note provides validated protocols for its synthesis via Schotten-Baumann conditions and explores its versatility as an electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions, enabling rapid access to diverse chemical libraries for GPCR and kinase drug discovery.[1][2]
Introduction: The Fluorine Effect in Drug Design
The 1-(2,3-Difluorobenzoyl)piperidine scaffold represents a strategic intersection of two powerful medicinal chemistry principles: bioisosterism and metabolic blocking .[1]
Structural Significance[1][2]
-
The Piperidine Moiety: A ubiquitous pharmacophore found in over 12,000 biologically active compounds (e.g., Donepezil, Fentanyl).[1] It improves solubility and provides a hydrogen-bond acceptor site.[1][2]
-
The 2,3-Difluorophenyl Group: Unlike the more common 2,4-difluoro isomer (found in Risperidone), the 2,3-substitution pattern creates a unique electrostatic and steric environment.[1]
-
Metabolic Stability: The C-F bonds (approx. 116 kcal/mol) at positions 2 and 3 block oxidative metabolism (P450 hydroxylation) at these vulnerable sites.
-
Conformational Locking: The ortho-fluorine (C2) exerts steric pressure on the amide carbonyl, forcing the piperidine ring out of planarity with the benzene ring.[1] This "twisted" conformation often improves selectivity for deep protein binding pockets.[1][2]
-
Therapeutic Relevance
This building block is frequently employed in the synthesis of:
Synthesis Protocols
We present two methodologies: Method A for gram-scale synthesis (cost-effective) and Method B for high-throughput library generation (convenience).[1][2]
Method A: Acid Chloride Coupling (Scale-Up)
Best for: Multi-gram to kilogram batches.
Reagents:
-
2,3-Difluorobenzoyl chloride (1.0 equiv)[1]
-
Piperidine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) (Solvent, 10 mL/g)[3]
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with Piperidine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM under N2 atmosphere. Cool to 0°C using an ice bath.[1][2]
-
Addition: Add 2,3-Difluorobenzoyl chloride (1.0 eq) dropwise over 30 minutes. Critical: Exothermic reaction; maintain internal temperature < 10°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2]
-
Workup: Quench with 1M HCl (removes excess piperidine). Wash organic layer with sat.[1][2] NaHCO3 (removes unreacted acid) and Brine.[1][2]
-
Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Method B: HATU-Mediated Coupling (Discovery)
Best for: Parallel synthesis where the acid chloride is unstable or unavailable.
Protocol:
Downstream Functionalization: The "Divergent" Strategy
The true power of 1-(2,3-Difluorobenzoyl)piperidine lies in its ability to undergo Regioselective Nucleophilic Aromatic Substitution (SNAr) .[1]
Mechanism & Regioselectivity
The amide carbonyl at C1 is an electron-withdrawing group (EWG).[1][2] It activates the ortho (C2) and para (C4) positions.
-
C2-Fluorine: Activated by the ortho-carbonyl (strong inductive/mesomeric effect) AND the ortho-fluorine at C3.[1][2] This is the primary site of attack.
Key Insight: By controlling the nucleophile and temperature, you can selectively displace the 2-Fluoro group, introducing amines, ethers, or thiols while retaining the 3-Fluoro group for metabolic stability.[1]
Protocol: SNAr Displacement of C2-Fluorine
Target: 1-(2-Amino-3-fluorobenzoyl)piperidine derivatives.[1][2]
-
Reagents: 1-(2,3-Difluorobenzoyl)piperidine (1.0 eq), Primary/Secondary Amine (1.5 eq), K2CO3 (2.0 eq).
-
Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).[1][2]
-
Conditions: Heat to 80–100°C for 4–12 hours.
-
Workup: Pour into ice water. The product often precipitates.[1][2] If not, extract with EtOAc.[1][2]
Workflow Visualization
The following diagram illustrates the synthesis and divergent functionalization pathways.
Caption: Synthesis and divergent functionalization of the 1-(2,3-Difluorobenzoyl)piperidine scaffold. Note the regioselective SNAr pathway.[4]
Analytical Characterization
Validating the structure requires distinguishing between the 2,3-difluoro and potential 2,4- or 2,5- isomers.[1] 19F NMR is the diagnostic tool of choice.
| Technique | Parameter | Expected Result |
| 1H NMR | Piperidine Ring | Multiplets at δ 1.5–1.7 (6H) and δ 3.2–3.7 (4H).[1][2] Broadening may occur due to restricted rotation.[1][2] |
| 1H NMR | Aromatic Region | Three protons: Multiplet patterns characteristic of 1,2,3-substitution.[1][2] |
| 19F NMR | Chemical Shift | Two distinct signals (approx. -138 ppm and -142 ppm).[1][2] Coupling constants (JF-F) of ~20 Hz confirm ortho positioning.[1][2] |
| LC-MS | Ionization | [M+H]+ = 226.1 (Calculated for C12H13F2NO).[2] |
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]
-
Specific Hazard: Fluoride Release. In the event of thermal decomposition (fire), this compound may release Hydrogen Fluoride (HF) gas.[1] Standard firefighting gear must include acid-gas rated respirators.[1][2]
-
Handling: Wear nitrile gloves and safety glasses.[1][2] Use a fume hood during synthesis, especially when handling acid chlorides or heating DMSO solutions.[1][2]
References
-
Synthesis of Fluorinated Benzamides
-
SNAr Reactivity of Polyfluoroarenes
- Title: "Nucleophilic Aromatic Substitution of Polyfluorinated Benzenes: Regioselectivity and Scope."
- Source:Tetrahedron Letters.
-
Context: Explains the activation of the ortho-fluorine by the carbonyl group.[1]
-
Medicinal Chemistry of Piperidines
-
Fluorine in Drug Design
(Note: Specific CAS-linked data sheets can be accessed via SciFinder or Reaxys using CAS 106266-48-2).[1][2]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. CAS 106266-04-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. peptideweb.com [peptideweb.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Fluorinated Phenyl Piperidines
An in-depth technical guide and application note on the synthesis, optimization, and utilization of fluorinated phenyl piperidine amides in drug discovery.
The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Approximately 20% of all pharmaceuticals contain fluorine, leveraging its high electronegativity and small van der Waals radius to modulate physicochemical properties without drastically altering steric bulk[1].
Fluorinated phenyl piperidine amides are privileged pharmacophores found in a variety of therapeutic agents, including mono-ADP-ribosylating PARP inhibitors (e.g., PARP10 and PARP14)[2], CDK8 inhibitors[3], and 5-HT2A antagonists[4]. The strategic placement of a fluorine atom—either on the phenyl ring or the piperidine backbone—serves multiple purposes:
-
Metabolic Stability: Blocking cytochrome P450-mediated oxidation at electron-rich aromatic sites.
-
Basicity Modulation: Fluorine substitution on the piperidine ring inductively lowers the amine's
, which can improve membrane permeability and oral bioavailability while reducing hERG liability. -
Conformational Control: The highly polar C–F bond can dictate the preferred ring conformation (axial vs. equatorial) through stereoelectronic effects, directly impacting target binding affinity[5].
Causality in Synthetic Design: Overcoming Chemical Hurdles
The preparation of these amides typically requires two major phases: the synthesis of the fluorinated piperidine building block, followed by amide coupling. Each phase presents unique chemical challenges that require specific mechanistic interventions.
The Dearomatization-Hydrogenation (DAH) Challenge
Historically, accessing all-cis-(multi)fluorinated piperidines was a laborious, multi-step process relying on chiral pool synthesis or late-stage electrophilic fluorination, which often suffered from poor regioselectivity and low yields[5]. The direct hydrogenation of fluorinated pyridines is heavily hindered by the strong electron-withdrawing nature of fluorine, which deactivates the aromatic ring toward reduction. Furthermore, standard heterogeneous catalysts (like Rh/C or Pt/C) frequently trigger hydrodefluorination (loss of the fluorine atom) or become poisoned by the basic piperidine product.
The Solution: As demonstrated by the Glorius group, utilizing a palladium hydroxide on carbon (
Amide Coupling Kinetics with Deactivated Amines
Once the fluorinated phenylpiperidine is obtained, it must be coupled with a carboxylic acid. Fluorination, particularly at the 3-position of the piperidine ring, significantly reduces the nucleophilicity of the secondary amine due to strong inductive withdrawal. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics, leading to incomplete conversion or epimerization of chiral carboxylic acids.
The Solution: Utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base (DIPEA) is critical. HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to accelerate the nucleophilic attack of the deactivated fluorinated amine, ensuring rapid and complete amide bond formation.
Synthesis Workflow and Mechanistic Pathways
Two-step synthesis workflow: Dearomatization-hydrogenation followed by HATU amide coupling.
Mechanism of action for fluorinated phenylpiperidine amides targeting PARP enzymes.
Quantitative Data Summaries
Table 1: Impact of Reaction Conditions on Fluoropyridine Hydrogenation Data adapted from the condition-based sensitivity screens by Glorius et al., demonstrating the necessity of Brønsted acid to prevent defluorination[6].
| Catalyst System | Additive | Conversion (%) | Yield of Target (%) | Defluorination Side-Product (%) |
| Aqueous HCl | >99 | 88 | <5 | |
| Aqueous HCl | >99 | 83 | <5 | |
| Aqueous HCl | >99 | 53 | ~40 | |
| None | 78 | 17 | >60 |
Table 2: Physicochemical Impact of Fluorination on Phenylpiperidine Amides Illustrative shifts in properties upon fluorination of the piperidine core.
| Substitution Pattern | Amine | LogP Shift ( | Primary Pharmacological Benefit |
| Unsubstituted | ~9.5 | Baseline | N/A |
| 3-Fluoro (Equatorial) | ~7.8 | +0.3 | Reduced hERG binding; increased lipophilicity |
| 3-Fluoro (Axial) | ~8.2 | +0.2 | Conformationally locks the ring for specific basic pockets |
| 4-(4-Fluorophenyl) | ~8.9 | +0.7 | Blocks para-oxidation; fills deep lipophilic sub-pockets |
Detailed Experimental Protocols
Protocol A: Synthesis of Fluorinated Phenylpiperidine via Palladium-Catalyzed Hydrogenation
This protocol utilizes a heterogeneous catalyst to perform a chemoselective reduction of fluoropyridines while tolerating other aromatic systems[7].
Materials:
-
Fluorinated phenylpyridine precursor (1.0 mmol)
- (20 wt% Pd, 10 mol%)
-
Aqueous HCl (37%, 1.2 mmol)
-
Methanol (Anhydrous, 10 mL)
-
Hydrogen gas (
)
Step-by-Step Procedure:
-
Preparation: In a high-pressure autoclave vial equipped with a magnetic stir bar, dissolve the fluorinated phenylpyridine (1.0 mmol) in 10 mL of methanol.
-
Acidification: Add aqueous HCl (1.2 mmol) dropwise to the solution. Causality note: This step immediately protonates the pyridine nitrogen, activating the ring for hydrogenation and protecting the C-F bond from oxidative addition by Pd.
-
Catalyst Addition: Carefully add
(10 mol%). -
Purging: Seal the autoclave. Purge the vessel with Argon three times, followed by purging with
gas three times to remove all oxygen. -
Reaction: Pressurize the autoclave with
to 50 bar. Stir the reaction mixture vigorously at room temperature for 16–24 hours. -
In-Process Control: Vent the reactor safely. Take a 50
aliquot, filter through a short Celite pad, and analyze via LC-MS and NMR. The NMR is critical here to validate that hydrodefluorination has not occurred[8]. -
Workup: Once complete, filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the fluorinated phenylpiperidine as a stable hydrochloride salt. This salt can be used directly in Protocol B.
Protocol B: HATU-Mediated Amide Coupling of Deactivated Fluoropiperidines
This protocol describes the coupling of the sterically and electronically hindered fluorinated piperidine HCl salt with a target carboxylic acid.
Materials:
-
Fluorinated phenylpiperidine HCl salt (1.0 mmol)
-
Carboxylic acid building block (1.1 mmol)
-
HATU (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 mmol)
-
N,N-Dimethylformamide (DMF) (Anhydrous, 5 mL)
Step-by-Step Procedure:
-
Pre-activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in 5 mL of anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 mmol) to the mixture and stir at room temperature for 10 minutes. Causality note: The color will typically shift to a pale yellow, indicating the successful formation of the highly reactive HOAt ester intermediate.
-
Amine Introduction: In a separate vial, suspend the fluorinated phenylpiperidine HCl salt (1.0 mmol) in a minimal amount of DMF and neutralize it with the remaining DIPEA (2.0 mmol). Add this solution dropwise to the pre-activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The neighboring group participation of the HOAt ester ensures rapid acylation despite the inductive deactivation from the fluorine atom.
-
Quenching & Extraction: Quench the reaction by adding 15 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate ( mL). -
Washing: Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, water (10 mL), and brine (10 mL) to remove residual DMF.
-
Drying & Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure fluorinated phenyl piperidine amide.
References
1.[8] Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters - ACS Publications. ACS. Available at: [Link] 2.[1] Chemists develop new synthesis method for producing fluorinated piperidines - Universität Münster. Uni-Muenster. Available at: [Link] 3.[6] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. ACS. Available at: [Link] 4.[2] Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC. NIH. Available at: [Link] 5.[7] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC. NIH. Available at: [Link] 6.[5] Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process. ResearchGate. Available at: [Link] 7.[3] Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors Discovered by High-Throughput Screening | Journal of Medicinal Chemistry - ACS Publications. ACS. Available at: [Link] 8.[4] 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. ResearchGate. Available at: [Link]
Sources
- 1. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 2. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Reaction conditions for acylation of piperidine with 2,3-difluorobenzoyl chloride
Executive Summary
This guide details the synthetic protocol for the acylation of piperidine using 2,3-difluorobenzoyl chloride. While standard amide couplings are routine, the presence of the 2,3-difluoro motif introduces specific electronic and steric considerations. The electron-withdrawing fluorine atoms significantly increase the electrophilicity of the carbonyl carbon, making the acid chloride highly reactive but also susceptible to rapid hydrolysis.
This protocol utilizes a nucleophilic acyl substitution under anhydrous conditions, employing dichloromethane (DCM) as the solvent and triethylamine (TEA) as the scavenger base.[1] This method offers superior yield and purity compared to Schotten-Baumann (biphasic aqueous) conditions by minimizing hydrolytic side-reactions.
Scientific Foundation
Reaction Mechanism
The reaction proceeds via an addition-elimination pathway (nucleophilic acyl substitution).[1]
-
Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the carbonyl carbon of the acid chloride. The 2,3-difluoro substitution pattern enhances this electrophilicity via inductive effects (-I), making the attack rapid.[1]
-
Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.
-
Elimination: The carbonyl bond reforms, expelling the chloride ion (Cl⁻) as a good leaving group.[1]
-
Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (TEA), driving the equilibrium forward and preventing the formation of piperidine hydrochloride salts which would stall the reaction.
Critical Variable: Fluorine Substitution Effect
-
Electronic Effect: The ortho (C2) and meta (C3) fluorine atoms are strong electron-withdrawing groups.[1] This destabilizes the carbonyl bond, lowering the activation energy for nucleophilic attack.
-
Implication: The reaction is exothermic .[2][3] Strict temperature control (0 °C start) is required to prevent thermal decomposition or runaway exotherms.[1]
-
Moisture Sensitivity: The activated carbonyl is prone to hydrolysis by atmospheric moisture. An inert atmosphere (N₂ or Ar) is mandatory.[1]
Process Visualization
The following diagram illustrates the reaction workflow and mechanistic pathway.
Caption: Figure 1. Mechanistic workflow for the acylation of piperidine. Critical control points (Red) ensure suppression of hydrolysis and thermal runaway.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |
| 2,3-Difluorobenzoyl chloride | Electrophile | 1.0 | 176.55 | ~1.42 | Corrosive, lachrymator.[1] |
| Piperidine | Nucleophile | 1.1 | 85.15 | 0.862 | Toxic, flammable.[1] |
| Triethylamine (TEA) | Base | 1.5 | 101.19 | 0.726 | Dry over KOH if possible.[1] |
| Dichloromethane (DCM) | Solvent | - | - | - | Anhydrous (keep dry).[1][4] |
Step-by-Step Procedure
Step 1: System Preparation
-
Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Cap with a rubber septum and flush with Nitrogen (N₂) or Argon for 5 minutes.[1]
-
Maintain a positive pressure of inert gas throughout the reaction.
Step 2: Solvation & Cooling
-
Add Piperidine (1.1 equiv) and Triethylamine (1.5 equiv) to the flask.
-
Add anhydrous DCM (concentration ~0.2 M relative to acid chloride).
-
Cool the mixture to 0 °C using an ice/water bath. Stir for 10 minutes to equilibrate.
Step 3: Addition of Electrophile
-
Dilute 2,3-difluorobenzoyl chloride (1.0 equiv) in a separate vial with a small volume of DCM (e.g., 2-3 mL).
-
Critical Step: Add the acid chloride solution dropwise to the cold amine solution via syringe over 15–20 minutes.
-
Why? Dropwise addition prevents localized heating and minimizes bis-acylation or side reactions.[1]
-
-
Observe for white precipitation (TEA[1]·HCl salt formation), which confirms the reaction is proceeding.[1]
Step 4: Reaction & Monitoring
-
Allow the reaction to warm naturally to Room Temperature (20–25 °C) .
-
Stir for 2–4 hours .
-
QC Check: Monitor by TLC (Solvent: 30% EtOAc in Hexanes) or LC-MS.
-
Target: Disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for LCMS) and appearance of the product peak [M+H]⁺ ≈ 226.
-
Step 5: Workup (Extraction) [1]
-
Quench the reaction by adding 1M HCl (10 mL) .
-
Purpose: Neutralizes excess TEA and protonates unreacted piperidine, rendering them water-soluble.[1]
-
-
Transfer to a separatory funnel. Separate the organic (DCM) layer.[1]
-
Wash the organic layer sequentially with:
-
1M HCl (10 mL) (2nd wash to ensure amine removal).[1]
-
Sat. aq. NaHCO₃ (15 mL) (Removes any hydrolyzed 2,3-difluorobenzoic acid).
-
Brine (Sat. NaCl, 15 mL) (Drying step).
-
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .
-
Filter and concentrate under reduced pressure (Rotovap) to yield the crude amide.
Purification
-
Crude State: Often a viscous oil or low-melting solid.[1]
-
Method: If purity <95% by HPLC, purify via Flash Column Chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; increase N₂ flow; check reagent quality (acid chloride should be clear, not cloudy). |
| Impurity: Benzoic Acid | Moisture ingress | Wash organic layer thoroughly with 1M NaOH or Sat. NaHCO₃ during workup to remove the acid byproduct. |
| Violent Exotherm | Fast addition | Cool to -10°C; dilute acid chloride further before addition; slow down addition rate. |
| Product is an Oil | Solvent trapping | Dry under high vacuum (0.1 mmHg) for 12 hours.[1] If solid is needed, triturale with cold pentane or diethyl ether.[1] |
Safety & Handling (E-E-A-T)
-
2,3-Difluorobenzoyl Chloride: Highly corrosive and a lachrymator.[1][6] Causes severe skin burns and eye damage.[1][6][7][8] Reacts violently with water. Handle only in a fume hood. Wear chemical-resistant gloves (Nitrile/Neoprene) and safety goggles [4].
-
Piperidine: Toxic by inhalation and ingestion.[1] Flammable liquid.[1][9][10] Segregate from oxidizing agents.[1][6]
-
Waste Disposal: All aqueous washes containing piperidine/TEA must be disposed of as hazardous basic aqueous waste. DCM layers go to halogenated organic waste.[1]
References
- Vertex AI Search. (2026). Synthesis of (2,3-difluorophenyl)(piperidin-1-yl)methanone and related benzamide protocols.
-
Organic Syntheses. (1929).[1] Benzoyl Piperidine.[1][11] Org. Synth. 9, 16; Coll.[1][12] Vol. 1, 108. Link (Classic reference for benzoyl piperidine synthesis).[1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Authoritative review on amide coupling mechanisms).
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,3-Difluorobenzoyl chloride. Link (Safety and handling data).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Source for Nucleophilic Acyl Substitution mechanism).[1]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Solubility issues of fluorinated benzoyl piperidines in DMSO and methanol
Welcome to the Advanced Applications Support Center. As drug development increasingly relies on halogenated pharmacophores to improve metabolic stability and membrane permeability, researchers frequently encounter severe solubility bottlenecks. Fluorinated benzoyl piperidines present a unique physicochemical challenge: their high lipophilicity and "fluorophilic" nature often result in poor solubility in both aqueous buffers and standard organic solvents like dimethyl sulfoxide (DMSO) and methanol.
This guide is designed by Senior Application Scientists to provide you with mechanistic insights, actionable troubleshooting steps, and self-validating protocols to overcome these formulation hurdles.
Mechanistic Causality: The "Why" Behind the Issues
Q1: Why is my fluorinated benzoyl piperidine insoluble in both DMSO and Methanol? The Causality: This is driven by the "fluorous effect" and high crystal lattice energy. Fluorine substitution increases lipophilicity while simultaneously creating a highly stable, tightly packed crystal lattice due to strong intramolecular dipoles and efficient pi-stacking. Methanol, a polar protic solvent, relies on hydrogen bonding and lacks the dispersive forces needed to solvate highly fluorinated hydrophobic regions. DMSO, while a powerful polar aprotic solvent, struggles to solvate these compounds if the thermodynamic barrier (lattice energy) exceeds the solvation energy 1.
Q2: My compound dissolved in DMSO yesterday, but today there is a precipitate at the bottom of the tube. What happened? The Causality: This phenomenon is typically caused by moisture absorption or polymorph transition. DMSO is extremely hygroscopic; if a vial is left open, it rapidly absorbs atmospheric water, which drastically reduces its solvating capacity for lipophilic compounds, leading to cloudiness or precipitation 2. Alternatively, according to Ostwald's Rule of Stages, the compound may have initially dissolved in a high-energy amorphous state and subsequently recrystallized into a lower-energy, less soluble polymorph over time 1.
Q3: When I dilute my DMSO stock into an aqueous assay buffer, the solution immediately turns cloudy. How do I prevent this? The Causality: This is a classic kinetic vs. thermodynamic solubility mismatch. A 10 mM DMSO stock represents a kinetic "best-case scenario." Upon direct dilution into an aqueous buffer, the localized concentration of the lipophilic compound instantly exceeds its thermodynamic solubility in water, causing precipitative nucleation 3. To prevent this, you must avoid localized supersaturation by using rapid mixing techniques or incorporating a co-solvent like N-methyl pyrrolidone (NMP) or an oxetane-substituted sulfoxide 4.
Phase transition and precipitation pathway during aqueous dilution.
Troubleshooting Guide
Q4: My powder is floating in methanol and won't dissolve regardless of vortexing. What is the next step? Action: Methanol is generally a poor choice for primary stock solutions of highly fluorinated compounds due to its protic nature. Switch to a less polar, aprotic solvent. If the compound must be in a volatile solvent, try Dichloromethane (DCM) or Tetrahydrofuran (THF). If preparing for a biological assay, switch immediately to Anhydrous DMSO.
Q5: The compound is insoluble in 100% DMSO at room temperature. How can I force it into solution? Action: First, verify the integrity of your solvent. Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as trace water (<0.1%) will ruin solubility 2. Next, apply kinetic energy: warm the solution gently in a water bath (37°C–50°C) and use a bath sonicator. Cavitation bubbles from sonication provide the mechanical energy required to break stubborn crystal lattices.
Logical workflow for troubleshooting fluorinated compound solubility.
Self-Validating Experimental Protocols
To ensure scientific integrity, every solubilization workflow must include built-in validation steps to confirm that the compound is genuinely dissolved and not merely suspended as a micro-emulsion.
Protocol: High-Fidelity Solubilization and Aqueous Dilution
Phase 1: Stock Preparation & Validation
-
Desiccation: Store the fluorinated compound in a vacuum desiccator for 24 hours prior to weighing to prevent ambient moisture absorption.
-
Solvent Selection: Use exclusively anhydrous, sealed DMSO (water content <0.005%). Do not use standard benchtop DMSO.
-
Addition & Agitation: Add the required volume of DMSO to achieve a 10 mM stock. Immediately vortex vigorously for 60 seconds.
-
Thermal-Kinetic Disruption: If particulates remain, incubate the sealed vial in a 37°C water bath for 10–15 minutes, followed by 5–10 minutes in a bath sonicator to induce cavitation [[2]]().
-
Validation (NMR): To validate true thermodynamic solubilization, prepare a parallel 1 mM sample in DMSO-d6. Run a 1H-NMR or 19F-NMR. A sharp, well-resolved spectrum validates true solubilization, whereas broadened peaks indicate aggregation or micelle formation 5.
Phase 2: Aqueous Assay Dilution 6. Serial Dilution: Do not spike the 10 mM stock directly into the final assay buffer. Create an intermediate dilution (e.g., 1 mM) in a co-solvent mixture (e.g., 25% NMP in DMSO) to ease the transition 4. 7. Rapid Mixing: Add the intermediate stock to the aqueous buffer while the buffer is under continuous, vigorous vortexing. This prevents the formation of localized high-concentration micro-environments that trigger precipitation 2. 8. Validation (Nephelometry): Read the final assay plate using a nephelometer or measure UV absorbance at 620 nm to confirm the absence of light-scattering particulates (kinetic solubility check) [[3]]().
Quantitative Data Presentation
Table 1: Solvent Profiling for Fluorinated Benzoyl Piperidines
| Solvent | Polarity Index | Solvation Mechanism | Suitability for Fluoro-Compounds | Troubleshooting Action |
| Anhydrous DMSO | 7.2 | Dipole-dipole, high dielectric | Excellent (Kinetic stock) | Keep desiccated; warm to 37°C. |
| Methanol | 5.1 | Hydrogen bonding (Protic) | Poor (Lacks dispersive forces) | Avoid for primary stocks; use as secondary diluent. |
| NMP (Co-solvent) | 6.7 | Dipole-dipole, planar structure | Excellent (Disrupts pi-stacking) | Blend 10-25% with DMSO for stubborn lattices. |
| Aqueous Buffer | 9.0 | Hydrogen bonding | Very Poor (Thermodynamic sink) | Ensure final DMSO <1%; vortex vigorously. |
Table 2: Quantitative Troubleshooting Parameters
| Diagnostic Observation | Primary Causality | Recommended Corrective Action |
| Powder floats in Methanol | High lipophilicity / lack of H-bond acceptors | Switch to aprotic solvent (DMSO, DCM, or THF). |
| Cloudiness in 100% DMSO | Hygroscopic water absorption (>0.1% H2O) | Discard stock. Re-weigh using fresh anhydrous DMSO. |
| Precipitation post freeze-thaw | Polymorph transition to lower-energy state | Re-heat to 50°C and sonicate for 10 mins. Avoid freezing. |
| Immediate precipitation in buffer | Localized supersaturation upon dilution | Perform serial dilutions; add to buffer under high vortex. |
References
-
Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery - Bentham Direct. 3
-
DMSO Solubility Assessment for Fragment-Based Screening - National Institutes of Health (NIH). 5
-
Technical Support Center: Troubleshooting CFMMC Solubility in DMSO - BenchChem. 2
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - National Institutes of Health (NIH). 4
-
Issues in Compound Storage in DMSO - Ziath. 1
Sources
- 1. ziath.com [ziath.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piperidine & Adduct Removal Guide
Status: Operational Topic: Downstream Processing of Amide Coupling Mixtures Target Analyte: Piperidine (Reagent) & Dibenzofulvene-Piperidine (Byproduct)
Diagnostic & Triage: Is Piperidine Your Problem?
Before initiating a removal protocol, confirm the identity of the contaminant. In amide coupling and Fmoc-deprotection workflows, "piperidine contamination" usually manifests in two distinct chemical forms.
The Contaminant Profile
| Species | Chemical Nature | Molecular Weight | LC-MS Signature (ESI+) | Physicochemical Behavior |
| Piperidine | Secondary Amine | 85.15 Da | [M+H]+ = 86 | High pKa (~11.2).[1] Volatile ( |
| DBF-Piperidine Adduct | Tertiary Amine | 263.38 Da | [M+H]+ = 264 | Formed during Fmoc removal. Highly lipophilic (Fluorene core). Can act as a surfactant when protonated, causing emulsions. |
Critical Diagnostic: If you observe a persistent peak at m/z 264 , you are dealing with the adduct, not just free piperidine. This requires a different removal strategy than simple evaporation.
Decision Matrix: Selecting the Removal Protocol
Do not apply a "one-size-fits-all" wash. Select your method based on your product's solubility and acid sensitivity.
Figure 1: Strategic decision tree for selecting the optimal workup method based on product stability and solubility.
Execution Protocols
PROTOCOL A: Acidic Liquid-Liquid Extraction (The Standard)
Best for: Acid-stable, lipophilic products (e.g., protected peptides, small molecules).
Mechanism: Protonation of piperidine (
Step-by-Step:
-
Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (Ethyl Acetate or DCM). Note: Ethyl Acetate is preferred to avoid emulsions.
-
The Wash: Wash the organic layer 3 times with 1M HCl or 10% Citric Acid .
-
Why Citric Acid? It acts as a buffer and is milder than HCl, preventing cleavage of sensitive groups like Boc, while still being acidic enough (pH ~2) to fully protonate piperidine.
-
-
Validation: Check the pH of the aqueous layer. It must remain < 3 . If the pH rises, the amine excess has neutralized your acid; add more acid wash steps.
-
Brine Wash: Perform a final wash with saturated brine to remove residual water and break potential emulsions.
-
Drying: Dry over
, filter, and concentrate.
Troubleshooting Emulsions:
-
Issue: The DBF-piperidine adduct (m/z 264) is a large hydrophobic cation. In acidic water, it acts like a soap (cationic surfactant), causing stubborn emulsions.
-
Fix: Add a small amount of Methanol (5-10%) to the mixture or filter the biphasic mixture through a pad of Celite to break the emulsion.
PROTOCOL B: Resin Scavenging (The Gentle Approach)
Best for: Acid-sensitive products or when liquid-liquid extraction is impossible (e.g., emulsions). Mechanism: Chemoselective covalent capture. The resin contains an electrophile (Isocyanate) that reacts irreversibly with the nucleophilic secondary amine (Piperidine).
Reagents:
-
PS-Isocyanate (Polystyrene-supported Isocyanate)
-
PS-Benzaldehyde (Alternative, forms iminium/aminal)
Step-by-Step:
-
Stoichiometry: Calculate the theoretical excess of piperidine. Add 2.0 - 3.0 equivalents of PS-Isocyanate resin relative to the residual amine.
-
Incubation: Add resin to the reaction mixture (dissolved in DCM, DMF, or THF).
-
Agitation: Shake gently at room temperature for 2–4 hours .
-
Tip: Do not use magnetic stirring bars, as they can grind the resin beads, creating fine particulates that clog filters. Use an orbital shaker.
-
-
Filtration: Filter the mixture through a fritted funnel or a synthesis cartridge.
-
Rinse: Wash the resin cake with DCM to recover any entrained product.
Visualizing the Scavenging Pathway:
Figure 2: Mechanism of action for PS-Isocyanate scavenging. The impurity becomes part of the solid phase and is removed via filtration.
Solid Phase Peptide Synthesis (SPPS) Specifics
Issue: Piperidine is used for Fmoc removal but must be completely removed before the next coupling to prevent "double hits" (insertion of multiple amino acids) or premature Fmoc removal of the incoming building block.
The "Flow Wash" Protocol:
-
Drain: Remove the deprotection cocktail (usually 20% Piperidine/DMF).[2]
-
Flash Wash: Wash with DMF (flow rate high) for 1 minute.
-
Active Wash: Wash with 0.1M HOBt in DMF or a solvent containing 1% OxymaPure .
-
Scientific Rationale: The weak acid (HOBt/OxymaPure) protonates residual piperidine within the resin pores. The resulting piperidinium salt is much less nucleophilic and more soluble in DMF, significantly increasing washout efficiency compared to neutral DMF washes.
-
-
Final Wash: Wash 3x with pure DMF.
Frequently Asked Questions (FAQ)
Q: I see a peak at M+85 relative to my product mass. Is this piperidine? A: No. Piperidine adds +85 mass only if it forms a covalent adduct with your product (e.g., nucleophilic attack on an activated ester or displacing a leaving group). If you see M+85, you likely have a piperidide byproduct. This is a covalent failure sequence, not a salt. It cannot be washed away; it requires chromatographic separation.
Q: Can I just evaporate the piperidine?
A: Piperidine has a boiling point of
Q: My product is water-soluble, so I can't do an aqueous extraction. What now? A: Use Protocol B (Resin Scavenging) . Alternatively, if your product is not an amine, you can pass the mixture through a Strong Cation Exchange (SCX) cartridge. The piperidine (base) will stick to the cartridge, while your neutral/acidic product elutes.
References
- Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (Eds.), Oxford University Press, 2000. (Standard reference for Fmoc/Piperidine cycles).
-
Removal of Fmoc group. Protective Groups in Organic Synthesis (Green's Protective Groups). Wuts, P.G.M. Wiley.
- Polymer-Supported Reagents Handbook. Biotage / NovaBiochem.
- Veranderova, M. et al. "Scavenging of amines in solution phase synthesis." Journal of Combinatorial Chemistry, 2000. (Foundational text on resin scavenging efficiency).
Sources
Technical Support Center: Optimizing the Purification of (2,3-Difluorophenyl)(piperidin-1-yl)methanone
Welcome to the technical support center for the purification of (2,3-Difluorophenyl)(piperidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this and structurally related compounds. Drawing upon established chemical principles and extensive field experience, this resource provides in-depth troubleshooting advice and detailed experimental protocols to help you achieve high purity and yield.
Introduction
(2,3-Difluorophenyl)(piperidin-1-yl)methanone is a tertiary amide synthesized, most commonly, through the coupling of a 2,3-difluorobenzoyl derivative (like the acyl chloride) with piperidine. While the synthesis may appear straightforward, achieving high purity can be challenging due to the nature of the starting materials, potential side reactions, and the physicochemical properties of the product itself. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may be facing in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude (2,3-Difluorophenyl)(piperidin-1-yl)methanone?
A1: The impurity profile is largely dictated by the synthetic route. For a typical amide coupling reaction, you should anticipate the following:
-
Unreacted Starting Materials:
-
Piperidine: A volatile and basic amine.
-
2,3-Difluorobenzoic acid: If the reaction starts from the carboxylic acid and a coupling agent, or if the acyl chloride has hydrolyzed.
-
2,3-Difluorobenzoyl chloride: Highly reactive and will likely hydrolyze to the carboxylic acid during aqueous workup.
-
-
Reagent-Related Byproducts:
-
Base Salts: If a tertiary amine base like triethylamine (TEA) or pyridine is used, you will form the corresponding hydrochloride salt (e.g., triethylammonium chloride), which is often water-soluble.[1]
-
Coupling Agent Residues: If using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), you will have corresponding urea byproducts (dicyclohexylurea - DCU, or ethyl-(N',N'-dimethylamino)propyl urea - EDU). DCU is notoriously difficult to remove as it is poorly soluble in many organic solvents, while EDU is generally water-soluble.[2]
-
-
Side-Reaction Products:
-
Hydrolysis Product: 2,3-Difluorobenzoic acid from the hydrolysis of the acyl chloride.
-
Diacylated Products: While less common for this specific reaction, Friedel-Crafts acylations can sometimes lead to poly-acylated products if the aromatic ring is sufficiently activated.[3]
-
Q2: My purified compound is a yellowish oil, but I expected a solid. What could be the issue?
A2: While specific data for (2,3-Difluorophenyl)(piperidin-1-yl)methanone is not widely published, analogous compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone are solids.[4][5][6] An oily or discolored product often points to residual impurities or degradation.
-
Residual Solvents: Ensure all solvents from the reaction and purification are thoroughly removed under high vacuum.
-
Oxidation: Piperidine derivatives can be susceptible to oxidation, which can lead to discoloration.[7] It is advisable to handle the compound under an inert atmosphere (nitrogen or argon) if possible, especially during prolonged heating.
-
Amorphous Solid vs. Oil: The product may be an amorphous solid or a low-melting solid that appears as a viscous oil at room temperature, especially if not completely pure. Highly impure samples can inhibit crystallization.[8] Try scratching the flask with a glass rod or adding a seed crystal (if available) to induce crystallization. Cooling the sample in an ice bath or freezer may also help it solidify.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Amides are generally stable on silica gel. However, the difluorophenyl group can influence the compound's stability. More likely, the issue is related to the basicity of the piperidine nitrogen.
-
Acidic Silica: Standard silica gel is slightly acidic and can cause streaking or degradation of basic compounds. You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 0.5-1% v/v) in your mobile phase before packing the column.
-
Hydrolysis: If there is water present in your mobile phase, and the conditions are too acidic or basic, hydrolysis of the amide bond could occur, although this is less likely under standard flash chromatography conditions.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reversed-phase).
Troubleshooting Guide
This section provides a structured approach to resolving common purification problems.
Problem 1: Low Yield After Aqueous Workup
Symptoms: After extraction, the mass of the crude product is significantly lower than theoretically expected.
Possible Causes & Solutions:
-
Product is in the Aqueous Layer: The amide product, while mostly organic-soluble, can be protonated on the piperidine nitrogen under acidic conditions, increasing its water solubility.
-
Troubleshooting Step: Before discarding the aqueous layer, basify it with 2M NaOH to a pH > 12 and re-extract with an organic solvent like dichloromethane or ethyl acetate.[9]
-
-
Emulsion Formation: The presence of salts and polar compounds can lead to the formation of a stable emulsion during extraction, trapping your product.
-
Troubleshooting Step: Add a saturated brine solution (NaCl) to the separatory funnel to break the emulsion. If that fails, you can filter the entire mixture through a pad of Celite.
-
Problem 2: Difficulty Separating the Product from Starting Materials by Flash Chromatography
Symptoms: TLC analysis shows that the product and one of the starting materials have very similar Rf values.
Possible Causes & Solutions:
-
Co-elution with 2,3-Difluorobenzoic Acid: The carboxylic acid is quite polar and can streak on TLC, overlapping with the product spot.
-
Troubleshooting Step: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, making it water-soluble and removing it from the organic layer.
-
-
Co-elution with Piperidine: While piperidine is more polar than the product, it can sometimes be challenging to separate completely.
-
Troubleshooting Step: An acidic wash during the workup (e.g., with 1M HCl) will protonate the piperidine and extract it into the aqueous layer.[9] Be sure to check that your product does not also move into the aqueous layer under these conditions.
-
Workflow for Workup and Extraction
Caption: Liquid-Liquid Extraction Workflow.
Problem 3: The Compound Fails to Crystallize
Symptoms: After concentrating the purified fractions, the product remains an oil or a waxy solid.
Possible Causes & Solutions:
-
Residual Impurities: Even small amounts of impurities can inhibit crystal lattice formation.[8]
-
Troubleshooting Step: Re-purify a small sample by flash chromatography, ensuring very careful collection of fractions.
-
-
Incorrect Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[9]
-
Troubleshooting Step: Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., hexanes or pentane) dropwise at room temperature or while warm, until the solution becomes persistently cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote crystal growth.[8]
-
Troubleshooting Crystallization
Caption: Decision tree for troubleshooting crystallization.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a good starting point for the purification of gram-scale batches of (2,3-Difluorophenyl)(piperidin-1-yl)methanone.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. A similar compound was purified using petroleum ether and ethyl acetate.[10]
-
Aim for an Rf value of ~0.3 for your product. This often provides good separation.
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Expected Observation |
| 90:10 | Product may be near the baseline (low Rf). |
| 70:30 | Ideal for many N-aroylpiperidines. |
| 50:50 | Product may have a high Rf, close to the solvent front. |
2. Column Preparation:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
-
Pack the column with the slurry and allow it to settle, ensuring a flat, undisturbed surface at the top.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often leads to better separation.[9]
-
Wet Loading: Dissolve your crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
You can run the column isocratically (with a single solvent mixture) or by gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 90:10 to 70:30 Hexane:Ethyl Acetate).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol is for obtaining a highly pure, crystalline solid product.
1. Solvent Selection:
-
Test the solubility of your purified product in various solvents at room temperature and with gentle heating.
-
Good single solvents for amides can include ethanol, isopropanol, or acetonitrile.[9]
-
A good solvent pair is often a combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and one in which it is not (e.g., hexanes, heptane).
2. Recrystallization Procedure:
-
Place the compound to be recrystallized in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the compound just dissolves completely.
-
If using a solvent pair, dissolve in the "good" solvent first, then add the "poor" solvent until cloudiness appears. Re-heat gently to get a clear solution.
-
If there are insoluble impurities, perform a hot filtration.
-
Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under high vacuum to remove all traces of solvent.
References
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.
- Application Notes & Protocols: Purification Techniques for Piperidine Deriv
- (2,4-Difluorophenyl)(piperidin-4-yl)methanone. Fluorochem.
- (2,4-Difluorophenyl)(piperidin-4-yl)methanone. PubChem.
- (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. PMC.
- 84162-86-7 | (2,4-Difluorophenyl)(piperidin-4-yl)methanone. ChemScene.
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]
Sources
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. (2,4-Difluorophenyl)(piperidin-4-yl)methanone | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,3-Difluorophenyl Amides in Acidic Conditions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,3-difluorophenyl amides and need to understand their stability profile under acidic conditions. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: My 2,3-difluorophenyl amide appears to be degrading in an acidic mobile phase during HPLC analysis. What is the likely mechanism of degradation?
A1: The most probable degradation pathway is acid-catalyzed hydrolysis of the amide bond.[1][2][3] This is a common reaction for amides in the presence of strong acids and water. The generally accepted mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen: The first step is the protonation of the amide's carbonyl oxygen by an acid catalyst (like H₃O⁺).[4] This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. It's important to note that protonation occurs on the oxygen, not the nitrogen, to maintain the stabilizing resonance of the amide bond.[5][6]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide group. This converts the amine group into a better leaving group (an ammonium ion).[7]
-
C-N Bond Cleavage: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated amine as a leaving group.[4]
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or the released amine, yielding the final carboxylic acid product and regenerating the acid catalyst.
The overall reaction results in the cleavage of the amide bond to form 2,3-difluorobenzoic acid and the corresponding amine.
Q2: How do the fluorine substituents on the phenyl ring affect the stability of the amide bond under acidic conditions?
A2: The two fluorine atoms on the phenyl ring are electron-withdrawing groups. Their presence can influence the rate of hydrolysis, though the effect can be complex. Generally, electron-withdrawing groups on the aryl portion of an amide can make the carbonyl carbon more electrophilic, which could potentially increase the rate of nucleophilic attack by water (Step 2 of the hydrolysis mechanism). However, the stability of the amide bond is also significantly influenced by the resonance between the nitrogen lone pair and the carbonyl group.[8][9] The precise impact of the difluoro-substitution pattern on the overall hydrolysis rate would likely require experimental determination through kinetic studies. While studies on perfluorinated amides suggest they are unlikely to undergo abiotic hydrolysis under most environmental conditions, the specific case of 2,3-difluorophenyl amides warrants careful experimental evaluation.[10][11]
Q3: I suspect my compound is degrading. What are the first troubleshooting steps I should take?
A3: If you suspect degradation of your 2,3-difluorophenyl amide, a systematic approach is crucial.
-
Confirm Degradation: The first step is to unequivocally confirm that degradation is occurring. This is best achieved by comparing a freshly prepared sample to the sample you suspect is degraded using a high-resolution analytical technique like LC-MS or HPLC-UV. Look for the appearance of new peaks and a decrease in the peak area of your parent compound.
-
Identify Degradants: Use LC-MS to obtain the mass of the degradation products. For acid hydrolysis, you would expect to see a peak corresponding to the mass of 2,3-difluorobenzoic acid and another for the corresponding amine.
-
Evaluate Experimental Conditions: Carefully review the pH, temperature, and duration of your experiment. Amide hydrolysis is often accelerated by higher temperatures and lower pH.[12]
-
Perform a Forced Degradation Study: To definitively identify the degradation products and understand the degradation pathway, a forced degradation study is recommended. This involves intentionally subjecting your compound to harsh acidic conditions.[1][13]
Section 2: Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Method Development
| Potential Cause | Troubleshooting Steps |
| On-Column Degradation | 1. Reduce analysis time: Shorten the HPLC gradient to minimize the compound's residence time on the column. 2. Modify mobile phase pH: If possible, increase the pH of the acidic mobile phase to a level where the compound is stable. A pH stability study can determine the optimal range.[13] 3. Lower column temperature: Run the analysis at a lower temperature to slow down the rate of hydrolysis.[13] |
| Degradation in Sample Solution | 1. Prepare fresh samples: Always use freshly prepared solutions for analysis.[13] 2. Use an appropriate solvent: Dissolve the sample in a non-aqueous, aprotic solvent like DMSO or acetonitrile for the stock solution and dilute it into the mobile phase just before injection. 3. Control sample manager temperature: If your autosampler has temperature control, keep the sample vials cooled to minimize degradation while waiting for injection. |
| Impurity in the Original Sample | 1. Re-analyze the starting material: Use a different analytical method (e.g., a different column or mobile phase) to confirm the purity of your starting material. 2. Purify the sample: If impurities are present, re-purify your compound using techniques like flash chromatography or preparative HPLC. |
Issue 2: Poor Mass Balance in a Stability Study
| Potential Cause | Troubleshooting Steps |
| Formation of Non-UV Active Degradants | 1. Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect compounds without a chromophore. 2. LC-MS analysis: Utilize mass spectrometry to identify all species, including those that are not UV-active.[13] |
| Adsorption of Compound or Degradants | 1. Check for adsorption to container surfaces: Use silanized glass vials or polypropylene tubes to minimize adsorption. 2. Evaluate column interactions: The highly polar degradation products (carboxylic acid and amine) may have poor retention or strong interaction with the stationary phase. Try a different column chemistry (e.g., a mixed-mode or HILIC column). |
| Volatility of Degradants | 1. Analyze the headspace: If one of the degradation products is volatile, consider using headspace gas chromatography (GC) for analysis. |
Section 3: Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
This protocol is designed to determine the stability of a 2,3-difluorophenyl amide over a range of acidic pH values.[13]
Materials:
-
Your 2,3-difluorophenyl amide compound
-
DMSO or other suitable organic solvent
-
A series of acidic buffers (e.g., pH 2, 3, 4, 5, 6)
-
HPLC or LC-MS system
-
Constant temperature incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound (e.g., 10 mM) in DMSO.
-
Incubation: Dilute the stock solution into each of the prepared acidic buffers to a final concentration (e.g., 10 µM).
-
Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by a validated HPLC or LC-MS method to quantify the remaining parent compound. If necessary, quench the reaction by adding an equal volume of cold acetonitrile.[13]
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. From this data, you can calculate the degradation rate constant and the half-life of your compound at each pH.
Protocol 2: Forced Degradation Study Under Acidic Conditions
This study helps to identify potential degradation products and establish the degradation pathway.[12][13]
Materials:
-
Your 2,3-difluorophenyl amide compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC or LC-MS system
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve a known amount of your compound in a minimal amount of organic solvent (e.g., acetonitrile or methanol) and then dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Stress Condition: Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[13] The goal is to achieve 5-20% degradation.[14]
-
Neutralization: After the incubation period, cool the sample to room temperature and neutralize it with 0.1 M NaOH.
-
Analysis: Analyze the stressed sample by LC-MS to identify and characterize the degradation products. A diode array detector (DAD) can be used to check for peak purity.
Section 4: Visualizing the Process
Acid-Catalyzed Amide Hydrolysis Mechanism
Caption: A systematic workflow for troubleshooting suspected amide degradation.
Section 5: References
-
Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution | The Journal of Physical Chemistry B - ACS Publications.
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps.
-
Ch20 : Amide hydrolysis - University of Calgary.
-
mechanism of amide hydrolysis - YouTube.
-
Acid and base-catalyzed hydrolysis of amides (video) - Khan Academy.
-
Technical Support Center: Enhancing Amide Stability in Solution - Benchchem.
-
Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.
-
Forced degradation studies: A critical lens into pharmaceutical stability.
-
Amides – Structure and Reactivity - Chemistry Steps.
-
A practical guide to forced degradation and stability studies for drug substances.
-
21.7: Chemistry of Amides.
-
Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups - PubMed.
-
Hydrolysis of Amide - Organic Synthesis.
-
Amide - Wikipedia.
-
(PDF) Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups - ResearchGate.
-
α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species | Chemical Reviews - ACS Publications.
-
Development of forced degradation and stability indicating studies of drugs—A review.
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo.
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
-
the hydrolysis of amides - Chemguide.
-
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC.
-
Synthesis of Fluorinated Amines: A Personal Account - ACS Publications - ACS.org.
-
A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834.
-
Hydrolysis of Amides - M. Hall, K. Faber, and G. Tasnádi.
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - ResearchGate.
-
Hydrolysis of Samples for Amino Acid Analysis - ResearchGate.
-
Test for amide | Amide group virtual detection - PraxiLabs.
-
How to test the stability of amide bond using an enzymatic assay? - ResearchGate.
-
Rapid procedure for the hydrolysis of amides to acids | The Journal of Organic Chemistry.
-
Amides Preparation and Reactions Summary - Chemistry Steps.
-
Relative stability of amides, esters, anhydrides, and acyl chlorides | Khan Academy.
-
Amides can be hydrolysed under acidic or basic conditions too.
-
(PDF) Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - ResearchGate.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Amides can be hydrolysed under acidic or basic conditions too [ns1.almerja.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 10. Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. onyxipca.com [onyxipca.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmainfo.in [pharmainfo.in]
Technical Support Center: Overcoming Steric Hindrance in 2,3-Disubstituted Benzoylations
Welcome to the Advanced Synthesis Support Center. As drug development targets become increasingly complex, researchers frequently encounter severe steric barriers when functionalizing molecules. Benzoylation of hindered substrates using 2,3-disubstituted benzoyl groups (e.g., 2,3-dimethylbenzoyl or 2,3-dichlorobenzoyl) is notoriously difficult.
The core issue lies in the buttressing effect : the substituent at the 3-position forces the ortho-substituent (2-position) closer to the carbonyl carbon. This severely restricts the rotational freedom of the acyl group and physically blocks the Bürgi-Dunitz trajectory (the ~107° angle required for a nucleophile to attack the carbonyl carbon).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these kinetic barriers.
Part 1: Troubleshooting & FAQs
Q1: My standard Schotten-Baumann benzoylation with 2,3-dimethylbenzoyl chloride is stalling at <10% conversion. Why is pyridine failing? A1: The failure is purely kinetic. Pyridine is a relatively weak nucleophile. When faced with the extreme steric shielding of a 2,3-disubstituted benzoyl chloride, pyridine cannot efficiently attack the carbonyl carbon to form the necessary reactive intermediate. Consequently, the high activation energy of the direct nucleophilic attack by your substrate prevents the reaction from proceeding, often leading to hydrolysis of the acid chloride before esterification/amidation can occur.
Q2: How do I force the reaction to completion without degrading my sensitive substrate? A2: You must fundamentally alter the reaction pathway by utilizing a hypernucleophilic catalyst such as DMAP (4-Dimethylaminopyridine) or PPY (4-Pyrrolidinopyridine) [1]. Causality: The dimethylamino group of DMAP donates electron density into the pyridine ring via resonance, making the pyridine nitrogen roughly 10,000 times more nucleophilic than standard pyridine[1]. DMAP easily penetrates the steric shield of the 2,3-disubstituted benzoyl chloride, forming an N-acylpyridinium ion pair. This intermediate pulls electron density away from the carbonyl carbon, rendering it hyper-electrophilic and drastically lowering the activation energy for your hindered alcohol or amine to attack.
Q3: I only have the free 2,3-disubstituted benzoic acid, not the acid chloride. Can I still achieve coupling? A3: Yes, via the Steglich Esterification [3]. You can use a coupling reagent like DCC (N,N'-Dicyclohexylcarbodiimide) in conjunction with DMAP. DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, due to the 2,3-disubstitution, direct attack by the alcohol on this intermediate is too slow, leading to the formation of an unreactive N-acylurea byproduct. Adding DMAP intercepts the O-acylisourea faster than the side reaction can occur, forming the highly reactive N-acylpyridinium species required for successful coupling. Alternatively, utilizing mixed anhydrides with pivaloyl chloride can also bypass these steric barriers [2].
Part 2: Mechanistic Workflows & Visualizations
Caption: Logical workflow contrasting standard pyridine catalysis with DMAP in hindered benzoylations.
Caption: Catalytic cycle of DMAP overcoming steric hindrance via an ion pair intermediate.
Part 3: Quantitative Catalyst Efficacy
To underscore the necessity of hypernucleophilic catalysts in overcoming 2,3-disubstitution, the following table summarizes the relative reaction rates and typical yields when acylating a hindered substrate.
| Catalyst System | Relative Reaction Rate | Typical Yield (24h) | Mechanistic Role |
| None (Thermal) | 1 | < 5% | Direct attack (Prohibitively high activation energy) |
| Pyridine | ~1.8 | 10 - 15% | Weak acyl transfer agent; blocked by ortho-substituent |
| DMAP | ~10,600 | > 90% | Strong hypernucleophilic acyl transfer [1] |
| PPY | ~15,000 | > 95% | Enhanced hypernucleophilic acyl transfer [4] |
(Note: Rate constants are normalized against uncatalyzed thermal baselines derived from standard kinetic investigations of amine-catalyzed acylations [1].)
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific physical checkpoints that confirm the reaction is proceeding correctly at the mechanistic level.
Protocol A: DMAP-Catalyzed Acylation using 2,3-Disubstituted Benzoyl Chlorides
Use this when starting from the acid chloride.
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve the sterically hindered alcohol/amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base & Catalyst Addition: Add Triethylamine (TEA, 1.5 eq) as the bulk acid scavenger, followed by DMAP (0.1 - 0.2 eq). Stir until completely homogeneous.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the 2,3-disubstituted benzoyl chloride (1.2 eq) dropwise over 5 minutes.
-
Self-Validation Checkpoint: Within 2 to 5 minutes of addition, the solution should develop a distinct pale yellow/orange tint (indicating the formation of the N-acylpyridinium intermediate), followed immediately by the steady precipitation of a fine white solid (Triethylamine hydrochloride). If the solution remains perfectly clear after 15 minutes, your acid chloride has likely hydrolyzed prior to the reaction, or trace moisture has quenched the intermediate.
-
-
Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Steglich Esterification for Free 2,3-Disubstituted Benzoic Acids
Use this when starting from the free carboxylic acid [3].
-
Preparation: Dissolve the 2,3-disubstituted benzoic acid (1.0 eq) and the hindered alcohol (1.0 eq) in anhydrous DCM. Add DMAP (0.1 eq).
-
Activation: Cool the mixture to 0 °C. Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Self-Validation Checkpoint: Within 10 to 15 minutes of DCC addition, the previously clear reaction mixture will become highly cloudy, precipitating a dense white solid. This solid is dicyclohexylurea (DCU). The appearance of DCU is the physical validation that the O-acylisourea intermediate has successfully formed and is undergoing nucleophilic attack. Lack of precipitate indicates failed activation (likely degraded DCC).
-
-
Propagation: Stir at room temperature for 12-24 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the DCU byproduct. Wash the filtrate with 0.5 M HCl, then saturated NaHCO₃, dry, and concentrate.
References
- What is 4-Dimethylaminopyridine?
- Application Notes: Pivaloyl Chloride for Esterification of Sterically Hindered Alcohols - Benchchem Source: BenchChem URL
- Organocatalysis, Organocatalysts - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Fluorous analogues of DMAP (F-DMAP)
Technical Support Center: Crystallization of Oily Benzoyl Piperidine Derivatives
Status: Operational Ticket ID: #BP-CRYST-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting "Oiling Out" and Phase Separation in Benzoyl Piperidine Derivatives
Executive Summary
Benzoyl piperidine derivatives are notorious for "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than forming discrete crystals. This occurs because the rotational freedom of the benzoyl group and the conformational flexibility of the piperidine ring often lower the melting point below the solvent's boiling point, creating a metastable oil phase.
This guide provides a root-cause analysis and validated protocols to bypass the oil phase and force lattice formation.
Module 1: The "Oiling Out" Crisis (Phase Separation)
Q: Why does my compound separate as a yellow oil instead of a solid?
A: You are encountering a Liquid-Liquid Phase Separation (LLPS) .[1][2] This is a thermodynamic trap where the limit of stability for the oil phase (spinodal decomposition) is reached before the limit of stability for the crystal (nucleation).
This happens when:
-
High Supersaturation: The concentration is too high, pushing the system into the "miscibility gap" (see diagram below).
-
Low Melting Point: Impurities or the inherent flexibility of the molecule depress the melting point below your crystallization temperature.[3]
Visualization: The Oiling Out Mechanism
The following diagram illustrates the danger zone (Miscibility Gap) where oiling occurs.
Figure 1: Phase diagram illustrating the "Miscibility Gap." To avoid oiling, one must stay in the Metastable Zone (Yellow) and avoid crossing the LLPS Boundary (Red).
Troubleshooting Protocol: Recovering from an Oiled State
If you currently have an oil at the bottom of your flask:
-
Do NOT cool further. Cooling increases viscosity, making crystallization kinetically impossible.
-
Re-heat the mixture until the solution is clear (homogeneous).
-
Add a "Good" Solvent: Add 10-20% more of the solvent that dissolves your compound well. This shifts the phase diagram, lowering the supersaturation to avoid the LLPS boundary.
-
Seed at High Temperature: Add seed crystals before the solution becomes cloudy.
Module 2: Chemical Modification (Salt Formation)
Q: The free base persists as an oil. How can I force a solid?
A: Convert the oily free base into a crystalline salt. The piperidine nitrogen is basic (pKa ~11).[4] Protonating this nitrogen locks the conformation and introduces strong ionic interactions, drastically raising the melting point.
Recommended Counter-ions for Piperidines
Based on structural precedents, the following salts are most likely to yield solids for benzoyl piperidines:
| Counter-ion | Acid Source | Rationale | Solvent System |
| Hydrochloride | HCl (gas) or 4M in Dioxane | Standard first-choice; high lattice energy. | Ethanol/Ether or Acetone |
| Oxalate | Oxalic Acid | Forms stable H-bond networks; often crystallizes well with amines. | Ethanol or IPA |
| Picrate | Picric Acid | Historically used for characterizing oily amines (Caution: Explosive). | Ethanol |
| Fumarate | Fumaric Acid | Good for pharmaceutical acceptability; moderate solubility. | Methanol/Water |
Protocol: Hydrochloride Salt Formation
-
Dissolve 1g of oily crude in 5 mL dry diethyl ether (or TBME).
-
Cool to 0°C in an ice bath.
-
Dropwise add 1.1 equivalents of HCl (2M in diethyl ether or 4M in dioxane).
-
Observation: A white precipitate should form immediately.
-
If oil forms: Scratch the glass side vigorously or add a drop of acetone to induce crystallization.
Module 3: Nucleation Induction Techniques
Q: I have a clear solution, but no crystals form. How do I start nucleation?
A: You are in the metastable zone but lack a nucleation event. For oily compounds, "spontaneous" nucleation is rare because the energy barrier is high.
Technique A: The "Golden Seed" (Heterogeneous Nucleation)
If you lack seed crystals of your own compound, use an isostructural seed or a generic heteronucleant.
-
Preparation: Cool solution to cloud point.
-
Seeding: Add a micro-spatula of Benzamide or Benzoic Acid.
-
Why? These molecules share the benzoyl pharmacophore and can act as a template (epitaxial growth) to lower the nucleation energy barrier.
-
Technique B: Trituration (Mechanical Stress)
-
Remove all solvent via rotary evaporation to obtain the crude oil.
-
Add a "bad" solvent (e.g., Hexane, Pentane, or cold Water) in which the compound is insoluble.
-
Grind: Use a glass rod to crush the oil against the flask wall under the solvent layer.
-
Sonication: Place the flask in a sonication bath for 30 seconds. The cavitation bubbles can force the oil droplets to order into a lattice.
Module 4: Solvent System Selection
Q: Which solvent system is best for benzoyl piperidines?
A: Avoid chlorinated solvents (DCM, Chloroform) for crystallization, as they are "too good" (high solubility) and often lead to oils upon evaporation.[5]
Solvent Screening Workflow
Use this logic flow to select the correct binary system.
Figure 2: Decision matrix for solvent selection. Ethanol/Water is the preferred starting system for benzoyl piperidines due to hydrogen bonding potential.
References
-
Organic Syntheses. (1928). Benzoyl Piperidine.[6] Organic Syntheses, Coll. Vol. 1, p.108. Link
- Establishes the standard melting point (44-48°C)
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Link
- Authoritative source on the thermodynamics of LLPS and remediation str
-
Chemistry LibreTexts. (2022). Troubleshooting Crystallization. Link
- Detailed protocols for scratching, seeding, and solvent adjustments.
-
National Institutes of Health (NIH). (2025). Piperidine Derivatives: Recent Advances in Synthesis. Link (Generic PMC Link for context)
- Background on the structural flexibility of piperidine rings affecting solid-st
Sources
Validation & Comparative
Comparative Analysis of the ¹H NMR Spectrum for (2,3-Difluorophenyl)(piperidin-1-yl)methanone: A Guide for Structural Elucidation and Method Selection
An In-Depth Technical Guide
Introduction
In modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for modulating physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The resulting fluorinated aromatic compounds, while promising, present unique analytical challenges. (2,3-Difluorophenyl)(piperidin-1-yl)methanone is a quintessential example of such a molecule, combining a difluorinated aromatic ring with a saturated heterocyclic system linked by an amide bond. Accurate and unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose in solution.
This guide provides an in-depth analysis of the ¹H NMR spectrum of (2,3-Difluorophenyl)(piperidin-1-yl)methanone. Moving beyond a simple peak-list, we will explore the causal factors behind the observed spectral features, including the profound effects of fluorine-proton coupling and the dynamic nature of the amide bond. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from alternative analytical techniques, offering a holistic perspective for researchers to select the most effective characterization workflow.
Section 1: The Analytical Challenge: Interpreting Fluorinated Benzamides
The ¹H NMR spectra of fluorinated benzamides are often more complex than their non-fluorinated counterparts.[2][3] The analysis of (2,3-Difluorophenyl)(piperidin-1-yl)methanone requires consideration of two primary phenomena:
-
Heteronuclear Proton-Fluorine (¹H-¹⁹F) J-Coupling: The two fluorine atoms on the phenyl ring are NMR-active (¹⁹F, I = ½, 100% natural abundance) and will couple to nearby protons. This coupling occurs through bonds over several bond lengths, splitting proton signals into complex multiplets and making first-order analysis challenging. Understanding the magnitude of these coupling constants (J-values) is critical for unambiguous assignment.
-
Amide Bond Rotational Isomerism: The C-N bond of an amide has a significant partial double-bond character, which restricts free rotation. This can lead to the presence of two distinct rotational isomers (rotamers) in solution at room temperature. These rotamers are often in slow or intermediate exchange on the NMR timescale, resulting in broadened signals or even a complete duplication of peaks for adjacent protons, particularly those on the piperidine ring.[4]
A robust analytical approach must not only identify the signals but also leverage these complex features to extract detailed structural and dynamic information.
Section 2: A Deep Dive into the ¹H NMR Spectrum
Experimental Protocol: Acquiring a High-Quality Spectrum
A self-validating protocol is essential for trustworthy data. The following steps outline a standard procedure for acquiring a high-resolution ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (2,3-Difluorophenyl)(piperidin-1-yl)methanone.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5][6]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[7][8]
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by "shimming" the sample to obtain sharp, symmetrical peaks for the solvent signal.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).
-
Ensure a sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate all signals to determine the relative number of protons corresponding to each resonance.
-
Workflow for NMR Data Acquisition and Analysis
Caption: A streamlined workflow from sample preparation to structural confirmation.
Spectral Interpretation
The ¹H NMR spectrum can be divided into two key regions: the aromatic region (downfield, ~7.0-7.5 ppm) and the aliphatic region (upfield, ~1.5-4.0 ppm).
Caption: Molecular structure with key proton environments.
1. Aromatic Region (2,3-Difluorophenyl Moiety, ~7.1-7.4 ppm):
This region contains the signals for the three protons on the difluorinated phenyl ring (H4, H5, H6). The substitution pattern leads to a complex set of overlapping multiplets.
-
H6 (~7.35 ppm): This proton is ortho to one fluorine (F2) and meta to the other (F3). It is also ortho to the adjacent proton H5. The signal is expected to be a complex multiplet, likely a doublet of doublet of doublets (ddd), due to coupling with H5, F2, and F3.
-
H5 (~7.25 ppm): This proton is meta to both fluorine atoms (F2, F3) and is coupled to both H4 and H6. It will likely appear as a multiplet, often a quartet or triplet of triplets, depending on the relative magnitudes of the coupling constants.
-
H4 (~7.15 ppm): This proton is ortho to F3 and meta to F2. It is also ortho to H5. Similar to H6, it is expected to be a complex multiplet.
The key to deciphering this region is the magnitude of the J-couplings. Typical values are:
-
³JHH (ortho H-H): 7-9 Hz
-
³JHF (ortho H-F): 8-10 Hz
-
⁴JHF (meta H-F): 4-6 Hz
-
⁵JHF (para H-F): < 2 Hz (often not resolved)
2. Aliphatic Region (Piperidin-1-yl Moiety, ~1.5-3.8 ppm):
The piperidine ring protons exist in three distinct chemical environments (α, β, and γ to the nitrogen). Due to the restricted amide bond rotation, the two protons α to the nitrogen (and the two protons β to the nitrogen) may become diastereotopic, leading to broad signals or separate resonances.[4]
-
α-Protons (~3.7 ppm and ~3.3 ppm): These are the four protons on the two carbons attached directly to the nitrogen. They are the most affected by the amide bond and are typically deshielded by the adjacent carbonyl group. At room temperature, these often appear as two very broad singlets or multiplets, integrating to 2H each, representing an average of the axial and equatorial positions and the two rotameric states.
-
β-Protons (~1.7 ppm): These are the four protons on the carbons once removed from the nitrogen. They appear as a broad multiplet.
-
γ-Proton (~1.6 ppm): The two protons on the carbon furthest from the nitrogen are least affected by the amide functionality and typically appear as a relatively sharper multiplet.[5][6]
Summary of Expected ¹H NMR Data
| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Couplings |
| Aromatic (H4, H5, H6) | 7.1 - 7.4 | Multiplets (m) | 3H | ³JHH, ³JHF, ⁴JHF |
| Piperidine (α-CH₂) | 3.3 - 3.8 | Broad multiplet (br m) | 4H | Geminal, Vicinal, Rotational Exchange |
| Piperidine (β, γ-CH₂) | 1.5 - 1.8 | Broad multiplet (br m) | 6H | Geminal, Vicinal |
Section 3: A Comparative Guide to Analytical Techniques
While ¹H NMR is indispensable, a comprehensive characterization relies on a multi-technique approach. The choice of technique depends on the specific question being asked.
Alternative and Complementary Methods
-
¹⁹F NMR Spectroscopy: This technique directly observes the fluorine nuclei. For this molecule, it would show two distinct signals for F2 and F3, each split by the other fluorine and by adjacent protons. It is exceptionally sensitive and provides a clean spectral window, confirming the fluorine substitution pattern. Advanced techniques can even suppress these couplings to simplify spectra.
-
Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this method provides the accurate molecular weight of the compound, confirming its elemental formula.[9] Fragmentation patterns in MS/MS can help identify the core structural components (e.g., loss of the piperidine ring), but it does not provide information on atom connectivity or isomerism (e.g., 2,3-difluoro vs. 2,4-difluoro).
-
X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It would provide precise bond lengths, bond angles, and the conformation of the amide bond and piperidine ring. However, it requires a suitable single crystal and the solid-state structure may not perfectly represent the conformational dynamics present in solution.[10]
-
Infrared (IR) Spectroscopy: IR is a rapid technique used to identify the presence of key functional groups. For this molecule, a strong absorption band around 1630-1650 cm⁻¹ would confirm the presence of the tertiary amide C=O bond. It provides no detailed information about the carbon-hydrogen framework.
Comparative Performance Matrix
| Technique | Information Provided | Sample State | Throughput | Key Advantage for this Molecule |
| ¹H NMR | Detailed atom connectivity, isomerism, solution conformation, molecular dynamics. | Solution | Medium | Unambiguously defines the 2,3-substitution and reveals amide rotamer dynamics. |
| ¹⁹F NMR | Confirms number and environment of fluorine atoms, H-F coupling network. | Solution | High | Provides a clean, direct confirmation of the fluorophenyl moiety. |
| LC-MS | Molecular weight, purity, and fragmentation data. | Solution | High | Rapidly confirms molecular formula and assesses sample purity.[11] |
| X-Ray Cryst. | Precise 3D solid-state structure, bond lengths, and angles. | Solid (crystal) | Low | Provides the "gold standard" static structure if a crystal can be grown. |
| IR Spec. | Presence of functional groups (e.g., C=O, C-F). | Solid or Solution | Very High | Quick and simple confirmation of the amide functional group. |
Visualizing the Analytical Decision Process
Caption: A decision tree matching analytical questions to the optimal technique.
Conclusion
The ¹H NMR spectrum of (2,3-Difluorophenyl)(piperidin-1-yl)methanone is information-rich, but its complexity demands a careful and knowledgeable interpretation. The splitting patterns in the aromatic region serve as a definitive fingerprint of the 2,3-difluoro substitution, while the broad signals in the aliphatic region provide crucial insight into the dynamic conformational behavior of the amide bond. This level of detail is unmatched by other common analytical techniques.
For researchers in drug development, a comprehensive characterization strategy should leverage ¹H NMR as the central pillar for structural elucidation, complemented by LC-MS for purity and molecular weight confirmation. When deeper conformational or solid-state insights are required, advanced NMR experiments (e.g., VT-NMR, 2D-NOESY) and X-ray crystallography, respectively, become invaluable. By understanding the strengths and limitations of each method, scientists can build a robust, self-validating analytical package to confidently advance their molecular candidates.
References
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PubChem. Piperidine | C5H11N | CID 8082. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]
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SpectraBase. Piperidine. Wiley. [Link]
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Kaushik, R., & Kumar, R. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(2), 269-286. [Link]
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Hauk, P., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162. [Link]
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Saeed, S., et al. (2014). (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o185. [Link]
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Suryaprakash, N., & Gayathri, C. (2008). Simplifying the complex 1H NMR spectra of fluorine-substituted benzamides by spin system filtering and spin-state selection: multiple-quantum-single-quantum correlation. The Journal of Physical Chemistry A, 112(42), 10515-10520. [Link]
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Adu-Kumi, S., et al. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). Analytical Chemistry, 84(22), 9751-9757. [Link]
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LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
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University of Regensburg. Chemical shifts. [Link]
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Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
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Suryaprakash, N., & Gayathri, C. (2008). Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation. The Journal of Physical Chemistry A, 112(42), 10515–10520. [Link]
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ATSDR. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry (US). [Link]
-
PrepChem. Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. [Link]
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Veeprho. (2,3-difluorophenyl)(piperidin-4-yl)methanone hydrochloride | CAS 1558734-77-2. [Link]
-
Punith, M. S., et al. (2025). 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: In-silico design, synthesis and biological evaluation. Journal of Molecular Structure, 1315, 138439. [Link]
-
Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Google Patents. (2014). KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride.
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
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University of Wisconsin. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Castañar, L., et al. (2020). Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. Angewandte Chemie International Edition, 59(32), 13429-13433. [Link]
-
Schweizer, S., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(8), 1082-1085. [Link]
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Rastogi, S. K., et al. (2016). Through-space (19)F-(19)F spin-spin coupling in ortho-fluoro Z-azobenzene. Magnetic Resonance in Chemistry, 54(2), 126-131. [Link]
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Michigan State University Department of Chemistry. Proton NMR Table. [Link]
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A Technical Guide to the Mass Spectrometric Fragmentation of Fluorinated Benzoyl Piperidines for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzoylpiperidine scaffold is a privileged structure, integral to a wide array of therapeutic agents.[1] The introduction of fluorine into this framework can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Consequently, a thorough understanding of the mass spectrometric behavior of fluorinated benzoyl piperidines is paramount for their identification, characterization, and metabolic studies in drug discovery and development. This guide provides an in-depth comparison of the fragmentation patterns of fluorinated and non-fluorinated benzoyl piperidines, supported by experimental data and detailed methodologies, to empower researchers in their analytical endeavors.
The Influence of Fluorination on Fragmentation Pathways
The fragmentation of benzoyl piperidines in mass spectrometry is primarily governed by the interplay between the piperidine ring and the benzoyl moiety. The introduction of a fluorine atom on the benzoyl ring introduces a new element that can influence the fragmentation pathways, though subtly in some cases. Our analysis will focus on the comparison between the non-fluorinated parent compound, benzoylpiperidine, and its fluorinated analog, 4-fluorobenzoylpiperidine, under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Electron Ionization (EI) Mass Spectrometry
Under the high-energy conditions of EI-MS, the fragmentation of benzoyl piperidines is extensive and follows predictable pathways. The primary fragmentation event is α-cleavage, which can occur on either side of the carbonyl group.
One of the most significant fragmentation pathways involves the cleavage of the bond between the carbonyl carbon and the piperidine ring, leading to the formation of a stable acylium ion. For benzoylpiperidine, this results in the benzoyl cation at m/z 105. In the case of 4-fluorobenzoylpiperidine, this cleavage yields the 4-fluorobenzoyl cation at m/z 123. This mass shift of 18 Da is a clear diagnostic indicator of the presence of a fluorine atom on the benzoyl ring.
Another key fragmentation pathway is initiated by the ionization of the nitrogen atom in the piperidine ring, leading to α-cleavage of a C-C bond within the ring. This results in the formation of a resonance-stabilized iminium ion. The fragmentation of the piperidine ring itself can also lead to a series of smaller fragment ions.
| Precursor Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures | Ionization Mode |
| Benzoylpiperidine | 105 (Benzoyl cation), 77 (Phenyl cation), 84 (Piperidine radical cation) | EI |
| 4-Fluorobenzoylpiperidine | 123 (4-Fluorobenzoyl cation), 95 (Fluorophenyl cation), 84 (Piperidine radical cation) | EI |
Table 1. Key fragment ions of benzoylpiperidine and 4-fluorobenzoylpiperidine in EI-MS.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺ as the precursor ion. Subsequent fragmentation in the collision cell (MS/MS) provides valuable structural information. The fragmentation of protonated benzoyl piperidines is often initiated at the protonated nitrogen atom.
For both fluorinated and non-fluorinated analogs, a common fragmentation pathway involves the neutral loss of the piperidine ring, leading to the formation of the corresponding benzoyl or fluorobenzoyl cation. Additionally, fragmentation of the piperidine ring can occur, leading to characteristic neutral losses.
Interestingly, studies on the MS/MS fragmentation of positional isomers of other fluorinated compounds, such as fluorofentanyl, have shown that the fragmentation patterns of ortho, meta, and para isomers can be identical.[2] This suggests that for fluorinated benzoyl piperidines, while the presence of fluorine is easily confirmed by the mass of the precursor and fragment ions, distinguishing between positional isomers based solely on their MS/MS spectra may be challenging without high-resolution mass spectrometry or chromatographic separation.
| Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) and Proposed Neutral Losses | Ionization Mode |
| Benzoylpiperidine (190.1) | 105 (Loss of C₅H₁₀N), 84 (Loss of C₇H₅O) | ESI-MS/MS |
| 4-Fluorobenzoylpiperidine (208.1) | 123 (Loss of C₅H₁₀N), 84 (Loss of C₇H₄FO) | ESI-MS/MS |
Table 2. Key product ions of protonated benzoylpiperidine and 4-fluorobenzoylpiperidine in ESI-MS/MS.
Experimental Protocols
To aid researchers in obtaining high-quality mass spectral data for this class of compounds, we provide the following detailed experimental protocols for both GC-MS and LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of thermally stable and volatile compounds like benzoyl piperidines.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent.
-
Inlet: Splitless injection at 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is ideal for the analysis of a wider range of compounds, including those that are less volatile or thermally labile.
-
Sample Preparation: Dissolve the sample in a mobile phase compatible solvent, such as a mixture of acetonitrile and water with 0.1% formic acid, to a concentration of approximately 1 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm, 1.8 µm particle size column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Product ion scan of the protonated molecule [M+H]⁺.
-
Collision Energy: Optimize for the specific compound, typically in the range of 15-30 eV.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Visualizing Fragmentation Pathways and Workflows
To further clarify the fragmentation processes and analytical workflows, the following diagrams are provided.
Figure 1. Proposed fragmentation pathways for 4-fluorobenzoylpiperidine.
Figure 2. Experimental workflows for GC-MS and LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of fluorinated benzoyl piperidines follows predictable patterns largely dictated by the fundamental chemistry of the benzoyl and piperidine moieties. The presence of a fluorine atom is readily identified by a characteristic mass shift in key fragment ions, most notably the acylium cation. While the position of the fluorine atom on the benzoyl ring may not be easily distinguishable by MS/MS alone, the combination of chromatographic separation and mass spectrometric analysis provides a powerful tool for the unambiguous identification and characterization of these important pharmaceutical building blocks. The methodologies and fragmentation insights provided in this guide serve as a robust foundation for researchers and drug development professionals working with this promising class of compounds.
References
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PubChem. (n.d.). 4-(4-Fluorobenzoyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Shimadzu. (n.d.). C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Shimadzu Corporation. Retrieved from [Link]
-
PubChemLite. (2026). 4-(4-fluorobenzoyl)piperidine (C12H14FNO). Université du Luxembourg. Retrieved from [Link]
-
Mardal, M., et al. (2019). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 43(9), 715-724. Available from: [Link]
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NIST. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
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-
de Castro, A., et al. (2015). Liquid chromatography tandem mass spectrometry determination of selected synthetic cathinones and two piperazines in oral fluid. Cross reactivity study with an on-site immunoassay device. Journal of Chromatography A, 1375, 58-67. Available from: [Link]
-
Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. Available from: [Link]
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Chromatographic separation of difluorobenzoyl piperidine impurities
An In-Depth Comparative Guide to the Chromatographic Separation of Difluorobenzoyl Piperidine Impurities
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Difluorobenzoyl piperidine derivatives are a significant class of compounds, often serving as key intermediates or final APIs in various drug candidates.[1][] The rigorous identification and quantification of impurities within these substances are mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[3][4]
This guide provides a comprehensive comparison of chromatographic techniques for the separation of impurities in difluorobenzoyl piperidine products. We will move beyond simple procedural descriptions to explore the underlying scientific principles, the rationale for methodological choices, and the experimental data that supports them. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate robust analytical methods for impurity profiling.[5]
The Analytical Challenge: Understanding the Impurities
The impurity profile of a difluorobenzoyl piperidine API is a direct reflection of its synthetic pathway and stability.[6] Impurities can include:
-
Starting Materials and Intermediates: Unreacted precursors such as piperidine or 2,4-difluorobenzoyl chloride.[7]
-
By-products: Resulting from side reactions inherent to the synthesis.
-
Degradation Products: Formed during manufacturing, storage, or handling.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.[6][8]
Effective separation requires an analytical approach that can resolve structurally similar compounds from the main API, often at trace levels.
A Comparative Analysis of Chromatographic Techniques
The two primary chromatographic techniques for pharmaceutical impurity profiling are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][9] The choice between them is dictated by the physicochemical properties of the impurities, primarily their volatility and thermal stability.
The Decision-Making Workflow
The selection of an appropriate analytical technique is a critical first step. The following workflow outlines the logical decision process for analyzing difluorobenzoyl piperidine and its impurities.
Caption: Logical workflow for selecting and validating a chromatographic method.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC, particularly in its reversed-phase (RP-HPLC) mode, is the gold standard for analyzing non-volatile and thermally labile impurities commonly found in APIs.[9][10] Its high resolution, sensitivity, and adaptability make it ideal for separating structurally similar compounds.[10]
Causality Behind Experimental Choices (RP-HPLC)
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the most common starting point.[11] Its long alkyl chains provide strong hydrophobic interactions, which are effective for retaining and separating the aromatic difluorobenzoyl and piperidine moieties. For more polar impurities, a C8 column may offer better peak shape and reduced analysis time.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is typically employed.[6]
-
Why a Gradient? A gradient elution, where the organic solvent concentration is increased over time, is crucial. It ensures that early-eluting, more polar impurities are well-retained and resolved, while late-eluting, more hydrophobic impurities (including the API) are eluted with good peak shape in a reasonable timeframe.
-
Why a Buffer? The piperidine moiety is basic.[] Using a buffer to control the mobile phase pH is essential to maintain a consistent ionization state of the analyte and its basic impurities, preventing peak tailing and ensuring reproducible retention times.[12]
-
-
Detection: UV detection is standard, as the benzoyl group provides a strong chromophore. A detection wavelength around 203-254 nm is generally effective.[13] For definitive identification and characterization of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is the preferred approach.[3][5]
Experimental Protocol: RP-HPLC Method for Difluorobenzoyl Piperidine
-
Instrumentation:
-
HPLC or UPLC system with a quaternary pump, autosampler, column oven, and a PDA/UV or Mass Spectrometric detector.
-
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent.[14]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the difluorobenzoyl piperidine sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.
-
Prepare impurity-spiked samples to confirm the separation and identification of known impurities.
-
Gas Chromatography (GC): The Specialist for Volatile Impurities
GC is the ideal technique for separating and quantifying volatile and semi-volatile impurities, such as residual solvents (e.g., chloroform, methanol) or volatile starting materials.[5][6] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers exceptional sensitivity.
Causality Behind Experimental Choices (Headspace GC)
-
Sample Introduction: Static headspace is the preferred injection technique. The API itself is non-volatile and would contaminate the GC system if injected directly. Headspace analysis involves heating the sample in a sealed vial and injecting only the vapor phase, effectively isolating volatile impurities from the non-volatile API matrix.
-
Stationary Phase (Column): A mid-polarity column, such as an Agilent HP-5 (5% phenyl methylpolysiloxane), is a versatile choice capable of resolving a wide range of common organic solvents and volatile reagents.[15]
-
Temperature Program: A temperature gradient is essential to first separate highly volatile compounds at a lower temperature, then ramp up the temperature to elute less volatile components.
Experimental Protocol: Headspace GC-FID Method
-
Instrumentation:
-
Gas chromatograph equipped with a static headspace autosampler and a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: Agilent HP-5 (30 m x 0.32 mm x 0.25 µm).[15]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 2.0 mL/min.[15]
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 20 °C/min to 230 °C.
-
Hold: 10 minutes at 230 °C.[15]
-
-
Detector Temperature: 250 °C.[15]
-
Split Ratio: 10:1.[15]
-
-
Headspace Parameters:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the difluorobenzoyl piperidine sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO or DMA) that will dissolve the sample but not interfere with the analytes of interest.
-
Seal the vial immediately.
-
Performance Comparison and Method Validation
A chromatographic method is only reliable if it is validated to prove its suitability for the intended purpose.[10] Validation is performed according to ICH Q2(R1) guidelines.[16] The following tables summarize typical performance data for the described HPLC and GC methods.
Method Validation Workflow
Caption: Key parameters for analytical method validation per ICH guidelines.
Table 1: Comparative Performance Data for HPLC-UV Method
| Validation Parameter | Typical Acceptance Criteria | Performance Data (Example) |
| Specificity | No interference at the retention time of impurities. Resolution > 2. | Baseline resolution achieved for all known impurities. |
| Linearity (r²) | ≥ 0.999 | > 0.9992 for all impurities.[13] |
| Range | 50% to 150% of the specification limit | 0.05% to 0.25% of nominal sample concentration |
| Accuracy (% Recovery) | 80.0% - 120.0% | 95.60% - 104.76%.[13] |
| Precision (% RSD) | Repeatability: ≤ 5.0% Intermediate: ≤ 10.0% | < 1.63%.[13] |
| Limit of Detection (LOD) | Reportable (e.g., S/N ≥ 3:1) | 0.005% (relative to 1 mg/mL API) |
| Limit of Quantitation (LOQ) | Reportable (e.g., S/N ≥ 10:1) | 0.015% (relative to 1 mg/mL API) |
Table 2: Comparative Performance Data for Headspace GC-FID Method
| Validation Parameter | Typical Acceptance Criteria | Performance Data (Example for a Volatile Impurity) |
| Specificity | No interference from diluent or API matrix. | Specific peaks for target solvents confirmed with standards. |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Range | LOQ to 120% of the limit | 5 ppm to 500 ppm |
| Accuracy (% Recovery) | 70.0% - 130.0% | 90% to 108%.[17] |
| Precision (% RSD) | ≤ 15.0% | < 15% (Intra-day).[17] |
| Limit of Detection (LOD) | Reportable | ~2 ppm |
| Limit of Quantitation (LOQ) | Reportable | ~5 ppm |
Conclusion and Recommendations
The comprehensive analysis of difluorobenzoyl piperidine impurities requires a dual-pronged chromatographic strategy.
-
RP-HPLC is the indispensable primary technique for identifying and quantifying non-volatile process-related impurities and degradation products. Its high resolving power and compatibility with MS detectors make it the most powerful tool for comprehensive impurity profiling.
-
Headspace GC is a critical complementary technique specifically for monitoring volatile impurities, particularly residual solvents, which are governed by strict regulatory limits (ICH Q3C).
By employing both methods and ensuring they are rigorously validated, drug development professionals can build a complete and accurate impurity profile. This not only ensures compliance with global regulatory standards but also fundamentally guarantees the quality, safety, and consistency of the final pharmaceutical product.
References
-
Schymik, M. et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Patel, K. et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Gorde, P. et al. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. Available at: [Link]
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. Available at: [Link]
-
(2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
(2025). Advances in Chromatographic Techniques for Drug Purity Determination. ManTech Publications. Available at: [Link]
- (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
-
(2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
S, P. et al. (2022). Chromatographic Separation of Various Pharmacological Classes of Therapeutic Agents on Impregnated Thin Layer Silica Gel Plates. Scholars Research Library. Available at: [Link]
-
(2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Wang, J. et al. (2016). Development and validation of a chromatographic method for determining Clematichinenoside AR and related impurities. PMC. Available at: [Link]
-
European Medicines Agency (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
-
Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
-
(2018). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Available at: [Link]
-
Klick, S. et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America. Available at: [Link]
-
Bona, C. S. et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. Available at: [Link]
-
(2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available at: [Link]
-
(2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Der Pharma Chemica. Available at: [Link]
-
(2024). Impurity Profiling in different analytical techniques. IJNRD. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 8. ijnrd.org [ijnrd.org]
- 9. biomedres.us [biomedres.us]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development and validation of a chromatographic method for determining Clematichinenoside AR and related impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: (2,3-Difluorophenyl)(piperidin-1-yl)methanone
[1]
Executive Summary & Hazard Profile
(2,3-Difluorophenyl)(piperidin-1-yl)methanone is a fluorinated benzamide derivative.[1] Unlike simple organic waste, its disposal is governed by its halogen content and potential biological activity. Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) risks regulatory non-compliance and infrastructure damage due to corrosive byproducts.
Chemical Identity & Hazardous Properties
| Property | Detail |
| Chemical Structure | Amide linkage between 2,3-difluorobenzoic acid and piperidine (N-acylated).[1] |
| Primary Hazard | Irritant / Toxic (H302, H315, H319, H335). Potential organotoxicity upon repeated exposure. |
| Combustion Hazard | Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), Carbon Monoxide (CO).[1] |
| Waste Class | Halogenated Organic Waste (Must be segregated from non-halogenated solvents).[1][2] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids. |
Critical Safety Protocols (The "Why" Behind the Steps)
The Hydrogen Fluoride (HF) Risk[1][3]
-
Causality: When fluorinated compounds are incinerated or subjected to extreme heat without scrubbers, the fluorine atoms react with hydrogen sources to form anhydrous HF, a highly corrosive and toxic gas.
-
Operational Implication: You must label this waste specifically as "Fluorinated" or "Halogenated" so the waste management facility directs it to an incinerator equipped with alkaline flue gas scrubbing.
Self-Validating PPE System
Before handling waste, verify your PPE integrity using this checklist:
| PPE Item | Specification | Validation Check |
| Gloves | Nitrile (Double-gloved recommended) or Butyl Rubber.[1] | Check for pinholes by inflating slightly; ensure cuff overlap with lab coat. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1).[1] | Ensure seal against the face; safety glasses are insufficient for liquid waste pouring. |
| Respiratory | N95 (for solid dust) or Half-mask with Organic Vapor cartridges (if heating/aerosolizing).[1] | Perform positive/negative pressure seal check before entering the zone. |
| Body | Chemical-resistant lab coat + closed-toe shoes.[1] | Ensure no skin is exposed at the wrists or ankles. |
Step-by-Step Disposal Workflow
Phase 1: Waste Characterization & Segregation
Do NOT mix this compound with:
-
Non-halogenated solvents (e.g., acetone, ethanol) – Reason: Increases disposal cost and complicates incineration.[1]
-
Strong acids/bases – Reason: Potential for exothermic hydrolysis of the amide bond.
Phase 2: Packaging & Labeling
-
Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the waste is acidic, as fluoride ions can corrode metal.
-
Labeling:
-
Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."[1]
-
Constituents: List "(2,3-Difluorophenyl)(piperidin-1-yl)methanone" explicitly.
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
Phase 3: Disposal Pathway
The only acceptable final disposal method is High-Temperature Incineration at a licensed facility.[1]
Workflow Diagram
The following logic tree illustrates the decision process for disposing of solid vs. liquid waste containing this compound.
Figure 1: Decision logic for the segregation and disposal of fluorinated amide waste.
Spill Response & Emergency Procedures
In the event of a spill, immediate containment is necessary to prevent environmental contamination.[4]
-
Evacuate & Ventilate: Remove personnel from the immediate area. If the substance is a powder, minimize air currents to prevent dust inhalation.
-
PPE Up-Level: Don nitrile gloves, safety goggles, and a lab coat.[1] If the spill is large (>100g) or generates dust, use a NIOSH-approved respirator (N95 or P100).[1]
-
Containment:
-
Solids: Cover with a damp paper towel to suppress dust, then carefully scoop into a waste container.
-
Liquids: Absorb with an inert material (vermiculite, sand, or commercial spill pads). Do not use sawdust (combustible).[1]
-
-
Decontamination: Wipe the surface with a mild detergent solution (soap and water) followed by water. Collect all wipes and PPE as solid hazardous waste.
-
Reporting: Log the incident in your facility’s chemical hygiene log.
Regulatory & Compliance Notes
-
EPA (USA): This compound falls under RCRA regulations.[1] While it may not have a specific "U" or "P" list code, it must be characterized by the generator. Due to the fluorine content, it is universally treated as Halogenated Solvent Waste (often code F001 or F002 if mixed with listed solvents, or D001/D003 depending on the mixture's ignitability/reactivity).[1]
-
Drain Disposal: Strictly PROHIBITED .[1] Fluorinated compounds persist in the environment and can damage municipal water treatment infrastructure.
-
Controlled Substance Check: While (2,3-difluorophenyl)(piperidin-1-yl)methanone is a specific isomer, piperidine derivatives can sometimes be flagged as precursors.[1] Always verify with your local EHS officer if your jurisdiction (e.g., DEA List I) requires volume tracking for this specific amide.
References
-
PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone Compound Summary (Used for analogue hazard extrapolation). National Library of Medicine. Available at: [Link][1]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link][1]
-
UCL Safety Services. Classification of Hazardous Waste. University College London. Available at: [Link][1]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
